Acc1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H30N2O2S |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
2-tert-butyl-1'-(4-methylnaphthalene-2-carbonyl)spiro[5,7-dihydro-1,3-benzothiazole-6,4'-piperidine]-4-one |
InChI |
InChI=1S/C27H30N2O2S/c1-17-13-19(14-18-7-5-6-8-20(17)18)24(31)29-11-9-27(10-12-29)15-21(30)23-22(16-27)32-25(28-23)26(2,3)4/h5-8,13-14H,9-12,15-16H2,1-4H3 |
Clé InChI |
VDQUBKQYXNAARO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Acc1-IN-2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of Acc1-IN-2, a potent and selective inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting de novo lipogenesis.
Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)
This compound is a small molecule inhibitor that specifically targets ACC1, a key enzyme in the fatty acid biosynthesis pathway.[1][2] ACC1 catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL). By inhibiting ACC1, this compound effectively blocks the production of malonyl-CoA, thereby shutting down the synthesis of new fatty acids. This mechanism is central to its therapeutic potential in conditions characterized by excessive lipid production, such as acne.[2][3]
The primary isoform of ACC in lipogenic tissues like the liver and sebaceous glands is ACC1.[2] this compound has demonstrated high potency against human ACC1 with a reported half-maximal inhibitory concentration (IC50) of 7.3 nM .[1]
Signaling Pathway and Cellular Effects
The inhibition of ACC1 by this compound initiates a cascade of downstream cellular effects, primarily centered on lipid metabolism. The core signaling pathway is a direct enzymatic inhibition, leading to a reduction in the intracellular pool of malonyl-CoA.
Figure 1: Signaling pathway illustrating the inhibitory action of this compound on ACC1.
The reduction in de novo lipogenesis in sebocytes, the primary cells of the sebaceous glands, leads to a decrease in the production of sebum.[2] Overproduction of sebum is a key factor in the pathogenesis of acne vulgaris.[3]
Quantitative Data
The inhibitory activity of this compound and its effects on cellular processes have been quantified in various assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| ACC1 IC50 | 7.3 nM | Biochemical (Transcreener) | Recombinant human ACC1 | [1] |
| Malonyl-CoA EC50 | 320 nM | Cellular | SZ95 Sebocytes | |
| De Novo Lipogenesis EC50 | 710 nM | Cellular ([¹⁴C]-acetate incorporation) | SZ95 Sebocytes | |
| Triglyceride Synthesis EC50 | 182 nM | Cellular | SZ95 Sebocytes |
Experimental Protocols
Recombinant Human ACC1 (rhACC1) Inhibition Assay (Transcreener® Assay)
This biochemical assay quantifies the inhibitory effect of compounds on the enzymatic activity of rhACC1. The Transcreener® ADP² FP Assay is a common method used for this purpose.
Figure 2: A simplified workflow for the Transcreener rhACC1 inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human ACC1 enzyme, acetyl-CoA, ATP, and sodium bicarbonate are prepared in an appropriate assay buffer. A serial dilution of this compound is also prepared.
-
Enzyme Reaction: The rhACC1 enzyme is incubated with the substrates and varying concentrations of this compound in a microplate.
-
ADP Detection: After a set incubation period, the Transcreener® ADP² detection mix, containing an ADP antibody and a fluorescent tracer, is added to the reaction.
-
Signal Measurement: The amount of ADP produced is inversely proportional to the fluorescence polarization (FP) signal. The plate is read on a suitable plate reader.
-
Data Analysis: The FP data is used to calculate the percent inhibition at each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular De Novo Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)
This cell-based assay measures the rate of new fatty acid synthesis in sebocytes by tracking the incorporation of a radiolabeled precursor.
Methodology:
-
Cell Culture: Human sebocytes (e.g., SZ95 cell line) are cultured to a desired confluency in appropriate media.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Radiolabeling: [¹⁴C]-acetate is added to the cell culture medium, and the cells are incubated to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: After incubation, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
Data Analysis: The reduction in [¹⁴C]-acetate incorporation in the presence of this compound is used to determine the EC50 for the inhibition of de novo lipogenesis.
Conclusion
This compound is a potent and specific inhibitor of ACC1 that effectively blocks de novo lipogenesis. Its mechanism of action, centered on the reduction of malonyl-CoA, leads to a significant decrease in sebum production in sebocytes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the core functionalities of this compound and serve as a valuable resource for further research and development in the field of dermatology and metabolic diseases.
References
An In-depth Technical Guide on the Role of ACC1 Inhibition in Fatty Acid Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Core Concepts: ACC1 in Fatty Acid Synthesis
Acetyl-CoA Carboxylase 1 (ACC1) is a crucial cytosolic enzyme that catalyzes the first committed and rate-limiting step in de novo fatty acid synthesis.[1] This biotin-dependent enzyme facilitates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1] Malonyl-CoA then serves as the two-carbon donor for the fatty acid synthase (FASN) complex, which elongates the fatty acid chain.[2]
The overall reaction catalyzed by ACC1 is: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
Given its pivotal role, ACC1 is a key regulator of cellular lipid homeostasis.[1] Dysregulation of ACC1 activity and the subsequent increase in fatty acid synthesis are hallmarks of various diseases, including metabolic disorders and numerous cancers.[2][3] This makes ACC1 a compelling therapeutic target for drug development.[3]
There are two isoforms of ACC in mammals, ACC1 and ACC2.[2] ACC1 is primarily cytosolic and is involved in fatty acid synthesis, while ACC2 is associated with the mitochondrial membrane and plays a role in regulating fatty acid oxidation.[2]
Mechanism of Action: The Allosteric Inhibition by ND-646
ND-646 is a potent, orally bioavailable, allosteric inhibitor of both ACC1 and its isoform ACC2.[3][4] Unlike competitive inhibitors that bind to the active site, ND-646 binds to the biotin (B1667282) carboxylase (BC) domain of ACC at its dimerization interface.[5][6] This binding event prevents the dimerization of ACC subunits, which is essential for its enzymatic activity.[3][5] By disrupting the enzyme's quaternary structure, ND-646 effectively locks ACC in an inactive monomeric state.[4]
This allosteric inhibition leads to a rapid and potent suppression of malonyl-CoA production, thereby halting de novo fatty acid synthesis.[5] Studies have shown that treatment with ND-646 leads to a significant depletion of cellular fatty acid pools.[7]
Quantitative Data on ACC Inhibitors
The following table summarizes the inhibitory potency of ND-646 and other selected ACC inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing experiments.
| Inhibitor | Target(s) | IC₅₀ (nM) | Cell-Free/Recombinant | Reference |
| ND-646 | hACC1 | 3.5 | Recombinant human ACC1 | [4][8][9] |
| hACC2 | 4.1 | Recombinant human ACC2 | [4][8][9] | |
| Firsocostat (GS-0976, ND-630) | hACC1 | 2.1 | Recombinant human ACC1 | [10][11] |
| hACC2 | 6.1 | Recombinant human ACC2 | [10][11] | |
| PF-05175157 | hACC1 | 27.0 | Recombinant human ACC1 | [10][11] |
| hACC2 | 33.0 | Recombinant human ACC2 | [10][11] | |
| PF-05221304 | hACC1 | 13 | Recombinant human ACC1 | [10] |
| hACC2 | 9 | Recombinant human ACC2 | [10] | |
| MK-4074 | ACC1/ACC2 | ~3 | Not Specified | [10] |
| A-908292 | hACC2 | 38 | Recombinant human ACC2 | [10] |
| hACC1 | >30,000 | Recombinant human ACC1 | [10] |
hACC1: human Acetyl-CoA Carboxylase 1, hACC2: human Acetyl-CoA Carboxylase 2
Experimental Protocols
Detailed methodologies for assessing the activity of ACC1 and the effects of its inhibitors are provided below.
Biochemical Assay: In Vitro ACC1 Activity Measurement
This protocol describes a luminescent-based assay to measure the activity of purified recombinant ACC1 by quantifying the amount of ADP produced.
Principle: The enzymatic activity of ACC1 is directly proportional to the amount of ADP generated. The ADP-Glo™ Kinase Assay (Promega) can be used to quantify ADP. The assay involves two steps: first, terminating the ACC1 enzymatic reaction and depleting the remaining ATP; second, converting the produced ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.
Materials:
-
Recombinant human ACC1 enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM Sodium Citrate, 4 mM DTT, 0.2 mg/ml BSA
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)
-
Test inhibitor (e.g., ND-646) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare the ACC1 enzyme solution in Assay Buffer.
-
Prepare the substrate solution containing Acetyl-CoA, ATP, and NaHCO₃ in Assay Buffer.
-
Serially dilute the test inhibitor in DMSO and then in Assay Buffer.
-
Add 5 µL of the inhibitor solution or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the ACC1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: De Novo Fatty Acid Synthesis Measurement
This protocol details the measurement of de novo fatty acid synthesis in cultured cells by monitoring the incorporation of a stable isotope-labeled precursor.
Principle: Cells actively synthesizing fatty acids will incorporate labeled precursors, such as [U-¹³C₆]glucose, into newly synthesized fatty acid chains. The extent of incorporation can be quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cancer cell line of interest (e.g., A549 non-small cell lung cancer cells)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
[U-¹³C₆]glucose
-
Test inhibitor (e.g., ND-646) dissolved in DMSO
-
Solvents for lipid extraction (e.g., methanol, chloroform, water)
-
Reagents for fatty acid derivatization (e.g., methanolic HCl)
-
GC-MS or LC-MS system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test inhibitor or DMSO (vehicle control) at the desired concentration. Incubate for the desired duration (e.g., 24 hours).
-
Replace the medium with glucose-free medium containing [U-¹³C₆]glucose and the test inhibitor. Incubate for a defined period (e.g., 8 hours).
-
Wash the cells with ice-cold PBS and harvest them.
-
Perform a lipid extraction using a standard method (e.g., Bligh-Dyer extraction).
-
Saponify the lipid extract to release fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS or LC-MS to determine the isotopic enrichment in newly synthesized fatty acids (e.g., palmitate).
-
Calculate the percentage of newly synthesized fatty acids and the inhibition of fatty acid synthesis by the test compound.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to ACC1 inhibition.
Caption: Fatty Acid Synthesis Pathway and Point of ACC1 Inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxyla ... | Article | H1 Connect [archive.connect.h1.co]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. selleckchem.com [selleckchem.com]
The Biological Function of Acc1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acc1-IN-2, also referred to as ACC1/2-IN-2 or compound PF-3, is a potent, non-selective small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in lipid metabolism, existing in two isoforms: ACC1 and ACC2. ACC1 is primarily located in the cytosol and plays a key role in de novo lipogenesis (DNL), the process of synthesizing fatty acids. ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation (FAO). By inhibiting both isoforms, this compound disrupts these fundamental metabolic processes, making it a valuable tool for research in oncology and metabolic diseases. This document provides a comprehensive overview of the biological function of this compound, including its mechanism of action, quantitative data, experimental protocols, and its impact on cellular signaling pathways.
Core Mechanism of Action
This compound functions as an inhibitor of both ACC1 and ACC2. The primary role of these enzymes is to catalyze the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.
-
Inhibition of ACC1: By blocking ACC1, this compound reduces the cytosolic pool of malonyl-CoA. Malonyl-CoA is the essential building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN). Therefore, inhibition of ACC1 leads to a significant reduction in de novo lipogenesis.[1][2][3] Rapidly proliferating cancer cells often exhibit upregulated DNL to meet the high demand for lipids for membrane synthesis and signaling molecules. By curtailing this lipid supply, this compound can impede tumor growth.
-
Inhibition of ACC2: Inhibition of the mitochondrial isoform ACC2 also decreases local malonyl-CoA concentrations. Malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, this compound relieves the inhibition of CPT1, thereby promoting fatty acid oxidation.
The dual inhibition of ACC1 and ACC2 by this compound therefore simultaneously halts fatty acid synthesis and promotes fatty acid breakdown, creating a significant metabolic shift in the cell.
Quantitative Data
The inhibitory potency of this compound against both ACC isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| ACC1 | 22 |
| ACC2 | 48 |
Data obtained from commercially available Acc1/2-IN-2 (compound PF-3) and its cited literature.[2]
Signaling Pathways
The inhibition of ACC by this compound has significant downstream effects on major cellular signaling pathways that are crucial for cancer cell growth and survival.
Caption: Mechanism of this compound action on lipid metabolism and cancer cell fate.
Inhibition of ACC can also impact key signaling networks such as the AMP-activated protein kinase (AMPK) and the PI3K/Akt/mTOR pathways.
Caption: this compound intersects with key metabolic signaling pathways.
Experimental Protocols
The following are representative protocols for key experiments to characterize the biological function of this compound. These are generalized based on standard methods used for other ACC inhibitors.
ACC1/ACC2 Enzyme Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified ACC1 and ACC2.
Principle: The activity of ACC is measured by monitoring the incorporation of [¹⁴C]bicarbonate into the acid-stable product, [¹⁴C]malonyl-CoA.
Materials:
-
Purified recombinant human ACC1 and ACC2 enzymes
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.2 mg/mL BSA)
-
Acetyl-CoA
-
ATP
-
[¹⁴C]Sodium bicarbonate
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and [¹⁴C]sodium bicarbonate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified ACC1 or ACC2 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold TCA.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay (Cell-Based)
This assay evaluates the effect of this compound on the growth and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation.
De Novo Lipogenesis Assay (Cell-Based)
This assay directly measures the impact of this compound on the synthesis of new fatty acids in cells.
Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]acetate, which is incorporated into newly synthesized lipids. The amount of radioactivity in the lipid fraction is then quantified.
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound
-
[¹⁴C]Acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane/isopropanol mixture)
-
Scintillation counter
Procedure:
-
Culture cells to near confluence in appropriate culture dishes.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a defined period.
-
Add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into lipids.
-
Wash the cells with cold PBS to remove unincorporated [¹⁴C]acetate.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Evaporate the solvent and measure the radioactivity in the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Determine the extent of inhibition of de novo lipogenesis by this compound.
In Vivo Xenograft Tumor Growth Study
This experiment assesses the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to form tumors in vivo
-
Matrigel (optional, to aid tumor formation)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for an in vivo xenograft study with this compound.
Conclusion
This compound is a potent dual inhibitor of ACC1 and ACC2, effectively disrupting cellular lipid metabolism by concurrently inhibiting de novo fatty acid synthesis and promoting fatty acid oxidation. Its ability to target these key metabolic pathways, which are often dysregulated in cancer, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate the biological functions and therapeutic applications of this compound.
References
An In-Depth Technical Guide to ACC1 Target Validation in Cancer Cells Using the Allosteric Inhibitor ND-646
A Note on the Originally Requested Compound "Acc1-IN-2": Initial searches for the specific inhibitor "this compound" yielded no peer-reviewed scientific literature detailing its use in cancer cell target validation. The available information was limited to a supplier's product page, citing a patent application and suggesting its use in acne studies. To fulfill the core requirements of this in-depth technical guide with verifiable data and protocols, this document will focus on the well-characterized and extensively published Acetyl-CoA Carboxylase (ACC) inhibitor, ND-646 , as a representative tool for ACC1 target validation in cancer.
Introduction: ACC1 as a Therapeutic Target in Oncology
Metabolic reprogramming is a hallmark of cancer, enabling uncontrolled cell growth and proliferation. One of the key metabolic pathways frequently upregulated in cancer is de novo fatty acid synthesis (FAS). Acetyl-CoA Carboxylase 1 (ACC1) is the rate-limiting enzyme in this pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[1][2] Malonyl-CoA serves as a crucial building block for the synthesis of long-chain fatty acids, which are essential for the formation of cell membranes, signaling molecules, and post-translational protein modifications.[3]
Given the heightened reliance of many cancer types on FAS, ACC1 has emerged as a promising therapeutic target.[4] Inhibition of ACC1 is hypothesized to selectively starve cancer cells of the necessary lipids for their growth and survival. This guide provides a technical overview of the validation of ACC1 as a cancer target using the potent, allosteric inhibitor ND-646.
ND-646: A Tool for ACC1 Target Validation
ND-646 is an orally bioavailable, allosteric inhibitor of both ACC1 and its isoform ACC2.[5] Its mechanism of action involves binding to the biotin (B1667282) carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits, a step essential for their enzymatic activity.[1][3] This unique mechanism of action makes ND-646 a valuable tool for probing the consequences of ACC inhibition in cancer cells.
Quantitative Data on ND-646 Activity
The following tables summarize the quantitative data for ND-646 from preclinical studies.
| Parameter | Value | Assay Type | Source |
| IC50 (hACC1) | 3.5 nM | Cell-free enzyme assay | [1][5][6] |
| IC50 (hACC2) | 4.1 nM | Cell-free enzyme assay | [1][5][6] |
| Cell Line | Cancer Type | IC50 (Proliferation/Viability) | Source |
| A549 | Non-Small Cell Lung Cancer | 9 nM (Cancer inhibitory activity) | [2] |
| H460 | Non-Small Cell Lung Cancer | Not specified, but significant inhibition | [1] |
| H157 | Non-Small Cell Lung Cancer | Not specified, but significant inhibition | [1] |
| H1355 | Non-Small Cell Lung Cancer | Not specified, but significant inhibition | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Significant inhibition | [7] |
| In Vivo Model | Cancer Type | Treatment Regimen | Outcome | Source |
| A549 Xenograft | Non-Small Cell Lung Cancer | 25 mg/kg BID or 50 mg/kg QD, oral | Significant tumor growth inhibition | [1][5] |
| A549 Xenograft (i.v.) | Non-Small Cell Lung Cancer | 50 mg/kg BID, oral | 80% reduction in tumor area | [8] |
| Kras;Trp53-/- GEMM | Non-Small Cell Lung Cancer | 50 mg/kg or 100 mg/kg BID, oral | Marked suppression of lung tumor growth | [1] |
| Kras;Stk11-/- GEMM | Non-Small Cell Lung Cancer | 50 mg/kg or 100 mg/kg BID, oral | Marked suppression of lung tumor growth | [1] |
| MDA-MB-468 Orthotopic | Triple-Negative Breast Cancer | 25 mg/kg or 50 mg/kg BID, oral | Significant inhibition of tumor growth | [7] |
Experimental Protocols for ACC1 Target Validation
This section provides detailed methodologies for key experiments used to validate the anti-cancer effects of ACC1 inhibition by ND-646.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the effect of ACC1 inhibition on cancer cell growth.
-
Objective: To quantify the dose-dependent effect of ND-646 on the proliferation and viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Delipidated FBS (for lipid-depletion experiments)
-
ND-646
-
DMSO (vehicle control)
-
24-well or 96-well plates
-
Cell counting solution (e.g., Trypan Blue) or viability assay reagent (e.g., WST-1, Cyquant)
-
Hemocytometer or automated cell counter
-
Plate reader
-
-
Protocol:
-
Seed cancer cells in 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of ND-646 in complete growth medium. A typical concentration range would be from low nanomolar to micromolar. A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of ND-646 or vehicle.
-
For proliferation assays, count the cells at various time points (e.g., days 1, 3, 5, and 7) using a hemocytometer or automated cell counter.[6]
-
For viability assays, at the desired endpoint (e.g., 72 hours), add the viability reagent (e.g., WST-1) to each well according to the manufacturer's instructions and measure the absorbance using a plate reader.[6]
-
To assess the dependence on exogenous lipids, repeat the experiment using medium supplemented with delipidated FBS. In some experiments, a rescue can be attempted by co-treating with palmitate (e.g., 200 µM) to confirm that the observed effects are due to the inhibition of fatty acid synthesis.[6][8]
-
-
Data Analysis:
-
Plot cell number or viability against the concentration of ND-646.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability or proliferation compared to the vehicle control.
-
Western Blot Analysis for Target Engagement and Downstream Signaling
Western blotting is used to confirm that ND-646 is engaging its target and to investigate the downstream molecular consequences.
-
Objective: To assess the phosphorylation status of ACC as a biomarker of target engagement and to analyze the activation of apoptotic and stress pathways.
-
Materials:
-
Cancer cell lines
-
ND-646
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-cleaved caspase-3, anti-P-EIF2α (S51), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with ND-646 at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. A key antibody is one that recognizes the phosphorylated form of ACC (p-ACC), as ND-646 treatment has been shown to lead to a loss of this signal, indicating target engagement.[1][7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the levels of p-ACC, total ACC, and other proteins of interest between treated and untreated samples.
-
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of ACC1 inhibition in a physiological setting.
-
Objective: To determine the effect of ND-646 on tumor growth in a xenograft or genetically engineered mouse model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation (e.g., A549) or a genetically engineered mouse model (GEMM) of cancer (e.g., Kras;Trp53-/-)
-
ND-646 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
BrdU for proliferation analysis (optional)
-
-
Protocol:
-
Implant cancer cells subcutaneously into the flanks of the mice. For orthotopic models, cells are implanted in the relevant organ.[1] For GEMMs, tumors develop spontaneously.[1]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer ND-646 or vehicle orally at a predetermined dose and schedule (e.g., 25 mg/kg BID or 50 mg/kg QD).[1][5]
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry for p-ACC, BrdU, or cleaved caspase-3).[1][7]
-
-
Data Analysis:
-
Plot the average tumor volume over time for each treatment group.
-
Compare the final tumor volumes and tumor growth inhibition between the groups.
-
Analyze the excised tumors for biomarkers of target engagement and therapeutic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involved in ACC1 target validation with ND-646.
Signaling Pathway of ACC1 Inhibition by ND-646
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. nimbustx.com [nimbustx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. nimbustx.com [nimbustx.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. dovepress.com [dovepress.com]
Understanding the Pathway of Acc1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Acc1-IN-2, a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). The content herein is curated for professionals in research and drug development, offering detailed insights into the signaling pathway, experimental protocols for inhibitor characterization, and quantitative data presentation.
Core Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound targets Acetyl-CoA Carboxylase 1 (ACC1), a critical enzyme in the de novo lipogenesis pathway. ACC1 catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[1][2] By inhibiting ACC1, this compound effectively blocks the production of malonyl-CoA. This disruption has significant downstream effects on cellular metabolism and is a key area of investigation for therapeutic interventions in various conditions, including acne.[3][4]
The primary consequence of ACC1 inhibition is the suppression of fatty acid synthesis. Malonyl-CoA serves as the essential building block for the synthesis of long-chain fatty acids by the enzyme Fatty Acid Synthase (FASN). Therefore, by reducing the available pool of malonyl-CoA, this compound curtails the cell's ability to produce new fatty acids.
Signaling Pathway of this compound
The inhibitory action of this compound directly impacts the central pathway of fatty acid synthesis. The following diagram illustrates the canonical pathway and the point of intervention by this compound.
Upstream, ACC1 activity is naturally regulated by cellular energy status, primarily through the action of AMP-activated protein kinase (AMPK).[1] When cellular energy levels are low (high AMP/ATP ratio), AMPK phosphorylates and inactivates ACC1 to conserve energy by halting fatty acid synthesis. This compound acts as a direct pharmacological inhibitor, independent of this phosphorylation-based regulation.
Quantitative Data for this compound
This compound has been identified as a highly potent inhibitor of ACC1. The following table summarizes the key quantitative metric available for this compound.
| Compound | Target | IC50 | Application |
| This compound | ACC1 | 7.3 nM[3][4] | Acne Research[3][4] |
Experimental Protocols
Characterizing the activity of an ACC1 inhibitor such as this compound involves specific biochemical assays. The following protocol is a representative example based on commercially available ACC1 assay kits, which measure the conversion of ATP to ADP as an indicator of enzyme activity.
Protocol: In Vitro ACC1 Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human ACC1 enzyme
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
Assay Buffer (e.g., 5x ACC Assay Buffer)
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)
-
White, opaque 96-well microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a Master Mix containing assay buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate at the desired concentrations.
-
Prepare serial dilutions of this compound at 10-fold the desired final concentrations. A suitable solvent, such as DMSO, should be used, ensuring the final concentration in the assay does not exceed 1%.
-
Prepare a "Diluent Solution" (e.g., 10% DMSO in distilled water) to be used in control wells.
-
-
Assay Setup:
-
Add the test inhibitor dilutions to the "Test Inhibitor" wells of the 96-well plate.
-
Add the Diluent Solution to the "Positive Control" (enzyme activity without inhibitor) and "Blank" (no enzyme) wells.
-
Add the Master Mix to all wells except the "Blank" wells.
-
Add assay buffer to the "Blank" wells.
-
-
Enzyme Reaction:
-
Thaw the recombinant ACC1 enzyme on ice and dilute to the working concentration with assay buffer.
-
Initiate the enzymatic reaction by adding the diluted ACC1 enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at room temperature for a specified period (e.g., 40 minutes).
-
-
Signal Detection:
-
Stop the enzyme reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process:
-
Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for approximately 45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for approximately 30 minutes.
-
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings to correct for background signal.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control."
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates the general workflow for this type of inhibitor screening experiment.
References
In-Depth Technical Guide to the Effects of Acetyl-CoA Carboxylase 1 (ACC1) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-CoA Carboxylase 1 (ACC1) is a pivotal enzyme in the de novo lipogenesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA. This function positions ACC1 as a critical regulator of fatty acid synthesis and a compelling therapeutic target for a range of metabolic disorders and oncological indications. This technical guide provides a comprehensive overview of the core effects of ACC1 inhibition, presenting quantitative data for representative inhibitors, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows. As "Acc1-IN-2" is not a publicly documented specific inhibitor, this guide focuses on the effects of well-characterized ACC1 inhibitors to provide a foundational understanding for researchers in the field.
Introduction to ACC1 and its Inhibition
Acetyl-CoA Carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, which are encoded by different genes and exhibit distinct cellular localizations and functions. ACC1 is primarily found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it plays a central role in the synthesis of fatty acids.[1][2] The product of the ACC1-catalyzed reaction, malonyl-CoA, serves as a building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN). In contrast, ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.
Given its role as the rate-limiting enzyme in de novo lipogenesis, inhibition of ACC1 has emerged as a promising therapeutic strategy for conditions characterized by excessive lipid accumulation and abnormal cellular proliferation. These include non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and various cancers that exhibit a high rate of lipogenesis to support rapid growth.[1]
Quantitative Data for Representative ACC Inhibitors
A number of small molecule inhibitors targeting ACC have been developed, ranging from dual ACC1/ACC2 inhibitors to selective ACC1 inhibitors. The following tables summarize the in vitro potency of several well-characterized compounds.
Table 1: In Vitro Potency of Dual ACC1/ACC2 Inhibitors
| Compound Name | Target(s) | hACC1 IC50 (nM) | hACC2 IC50 (nM) | Cell-Based DNL IC50 (nM) | Reference Cell Line |
| GS-0976 (Firsocostat) | ACC1/ACC2 | 2.1 | 6.1 | - | HepG2 |
| ND-630 | ACC1/ACC2 | - | - | - | - |
| ND-646 | ACC1/ACC2 | 3.5 | 4.1 | - | A549 |
| ND-654 | ACC1/ACC2 | 3 | 8 | 14 | HepG2 |
Table 2: In Vitro Potency of Selective ACC1 Inhibitors
| Compound Name | Target(s) | hACC1 IC50 (nM) | hACC2 IC50 (nM) | Cell-Based DNL IC50 (nM) | Reference Cell Line |
| Compound 1q | ACC1 | - | - | - | HCT-116 |
| 18-hydroxysempervirol | ACC1 | 14,410 | - | - | - |
Signaling Pathway and Mechanism of Action
The activity of ACC1 is tightly regulated by both allosteric mechanisms and post-translational modifications, primarily phosphorylation. AMP-activated protein kinase (AMPK), a key energy sensor in the cell, phosphorylates ACC1, leading to its inactivation. This provides a mechanism to halt fatty acid synthesis when cellular energy levels are low.
ACC inhibitors typically function by binding to the enzyme and preventing its catalytic activity. Allosteric inhibitors, such as ND-646, have been shown to bind to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization required for its enzymatic function.
References
Acc1-IN-2: A Technical Overview of a Novel Acetyl-CoA Carboxylase 1 Inhibitor
For Research, Scientific, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Acc1-IN-2, a potent and selective inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). All data and methodologies presented herein are derived from publicly available patent literature.
Introduction
This compound, also identified as Compound 16, is a novel small molecule inhibitor targeting ACC1, the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway.[1][2] By catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, ACC1 plays a crucial role in fatty acid synthesis.[3] Dysregulation of this pathway is implicated in various metabolic disorders and diseases characterized by excessive lipid production. The primary therapeutic indication for this compound, as outlined in the initial patent filings by Pfizer Inc., is the treatment of acne, a condition linked to elevated sebum production.[1][2][3]
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of ACC1. By blocking the production of malonyl-CoA, it effectively curtails the downstream synthesis of fatty acids. This reduction in the cellular lipid pool is the intended mechanism for mitigating conditions such as acne. The selectivity profile of this compound for ACC1 over the mitochondrial isoform, ACC2, is a critical aspect of its design, aiming to minimize off-target effects on fatty acid oxidation, which is primarily regulated by ACC2.
Quantitative Data
The primary potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against the human ACC1 enzyme. The available data is summarized in the table below.
| Compound Name | Alternative Name | Target | IC50 (nM) |
| This compound | Compound 16 | human ACC1 | 7.3[1][2] |
Experimental Protocols
The following protocols are based on the descriptions provided in the patent literature for the characterization of novel ACC inhibitors.
ACC1 Inhibition Assay
Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of human ACC1.
Methodology:
-
Enzyme and Substrates: Recombinant human ACC1 is used as the enzyme source. Acetyl-CoA, ATP, and bicarbonate are used as substrates.
-
Assay Principle: The assay measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
-
Procedure:
-
The test compound (this compound) is serially diluted to various concentrations.
-
The compound dilutions are pre-incubated with the ACC1 enzyme in an assay buffer.
-
The enzymatic reaction is initiated by the addition of a substrate mixture containing acetyl-CoA, ATP, and radiolabeled bicarbonate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated by the addition of an acid solution.
-
The amount of radiolabeled malonyl-CoA produced is quantified using a scintillation counter.
-
-
Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to a vehicle control (DMSO). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Synthesis
The chemical synthesis of this compound is detailed in the patent application WO2024023727A1.[1] The synthesis involves a multi-step process to construct the tricyclic spiropiperidine core structure. Researchers and drug development professionals should refer to the "Examples" section of the aforementioned patent for a detailed, step-by-step synthetic route and characterization of intermediates and the final compound.
Development Status and Future Directions
This compound is in the preclinical stage of development.[1] Its potent and selective inhibition of ACC1 makes it a promising candidate for the topical treatment of acne. Further studies will be required to evaluate its pharmacokinetic properties, safety profile, and in vivo efficacy in relevant animal models. The successful development of this compound could offer a novel, targeted therapeutic option for patients with acne by directly addressing the overproduction of sebum.
References
Unraveling the Isoform Specificity of Acc1-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acc1-IN-2, also identified as Compound 16, has emerged as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in de novo lipogenesis. With a reported IC50 of 7.3 nM for ACC1, this small molecule is under investigation as a potential therapeutic for conditions linked to lipid metabolism dysregulation, such as acne. However, a comprehensive understanding of its isoform specificity—a critical parameter for predicting therapeutic efficacy and potential side effects—is hampered by the current lack of publicly available data on its activity against the ACC2 isoform. This guide provides a detailed overview of the known inhibitory profile of this compound, outlines the general experimental methodologies for assessing ACC inhibitor specificity, and visualizes the pertinent biochemical pathways and experimental workflows.
Introduction to Acetyl-CoA Carboxylase (ACC) and its Isoforms
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two major isoforms of ACC exist, ACC1 and ACC2, each with distinct cellular locations and primary functions.
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides the malonyl-CoA precursor for the synthesis of long-chain fatty acids by fatty acid synthase (FASN).[1] Inhibition of ACC1 is a therapeutic strategy to reduce excessive lipid production.
-
ACC2: This isoform is predominantly found on the outer mitochondrial membrane, particularly in oxidative tissues like the heart and skeletal muscle.[1] The malonyl-CoA produced by ACC2 acts as a localized inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for β-oxidation.[2]
The differential roles of ACC1 and ACC2 make isoform-specific inhibition a key consideration in drug development to achieve targeted therapeutic effects and minimize off-target effects.
Quantitative Inhibitory Profile of this compound
To date, the publicly available data on the inhibitory activity of this compound is limited to its effect on the ACC1 isoform.
| Compound | Target | IC50 (nM) | Data Source |
| This compound | ACC1 | 7.3 | MedChemExpress |
| This compound | ACC2 | N/A | Data not publicly available |
Table 1: Inhibitory Potency of this compound against ACC1.
The absence of data for ACC2 prevents a conclusive determination of the isoform selectivity of this compound. A high degree of selectivity for ACC1 over ACC2 would be desirable for therapeutic applications where the primary goal is to inhibit lipogenesis without significantly affecting fatty acid oxidation.
Experimental Protocols for Assessing ACC Isoform Specificity
While the specific experimental protocols used to characterize this compound are not detailed in the public domain, the following represents a standard methodology for determining the potency and isoform selectivity of ACC inhibitors.
Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified ACC1 and ACC2 enzymes.
3.1.1. Radiometric Assay
This is a classic and direct method for measuring ACC activity.
-
Principle: The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.
-
Protocol Outline:
-
Recombinant human ACC1 or ACC2 is incubated with the test compound (e.g., this compound) at varying concentrations.
-
The enzymatic reaction is initiated by adding the substrates: acetyl-CoA, ATP, and [¹⁴C]HCO₃⁻.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of an acid (e.g., HCl), which also removes any unincorporated [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.
-
The amount of radiolabeled malonyl-CoA formed is quantified using a scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.1.2. Coupled-Enzyme Spectrophotometric Assay
This method offers a non-radioactive alternative for high-throughput screening.
-
Principle: The production of ADP during the ACC-catalyzed reaction is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is proportional to the ACC activity.
-
Protocol Outline:
-
Purified ACC1 or ACC2 is incubated with the test compound.
-
A reaction mixture containing acetyl-CoA, ATP, bicarbonate, phosphoenolpyruvate, NADH, PK, and LDH is added to initiate the reaction.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Assays
Cellular assays are crucial for evaluating the effect of an inhibitor on ACC activity within a biological context.
3.2.1. De Novo Lipogenesis (DNL) Assay
-
Principle: This assay measures the incorporation of a labeled precursor (e.g., [¹⁴C]-acetate or [³H]-water) into newly synthesized lipids in cultured cells.
-
Protocol Outline:
-
Relevant cell lines (e.g., primary human sebocytes for acne research) are treated with varying concentrations of the ACC inhibitor.
-
A radiolabeled lipid precursor is added to the cell culture medium.
-
After an incubation period, the cells are harvested, and total lipids are extracted.
-
The amount of radioactivity incorporated into the lipid fraction is measured by scintillation counting.
-
A decrease in radioactivity indicates inhibition of de novo lipogenesis.
-
Visualizing Key Pathways and Workflows
ACC Signaling Pathways
The following diagram illustrates the central roles of ACC1 and ACC2 in cellular metabolism.
Experimental Workflow for ACC Inhibitor Characterization
The following diagram outlines a typical workflow for the evaluation of a novel ACC inhibitor.
Conclusion and Future Directions
This compound is a potent inhibitor of ACC1, representing a promising lead compound for the development of therapeutics targeting diseases characterized by excessive lipid synthesis. However, the lack of data on its activity against ACC2 is a significant gap in our understanding of its biological profile. To fully assess the therapeutic potential of this compound, future studies must focus on:
-
Determining the IC50 for ACC2: This is essential to quantify its isoform specificity.
-
Publishing detailed experimental protocols: This will allow for independent verification and further investigation by the scientific community.
-
Conducting comprehensive cellular and in vivo studies: These will be necessary to evaluate its efficacy and safety profile in relevant disease models.
The information presented in this guide serves as a summary of the current knowledge on this compound and provides a framework for the further research required to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Acc1-IN-2, a Representative ACC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase 1 (ACC1) is a critical enzyme in cellular metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the de novo synthesis of fatty acids.[2] ACC1 is a cytosolic enzyme highly expressed in lipogenic tissues such as the liver and adipose tissue.[1] Due to its central role in lipid metabolism, ACC1 has emerged as a promising therapeutic target for a range of diseases characterized by aberrant lipid metabolism, including metabolic disorders and various cancers that exhibit increased fatty acid synthesis to support rapid cell proliferation.[2]
Acc1-IN-2 is presented here as a representative small molecule inhibitor of ACC1. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, target engagement, and downstream metabolic pathways. The following sections include methodologies for key assays, structured data presentation, and diagrams illustrating the experimental workflow and the targeted signaling pathway.
Mechanism of Action
ACC1 is a multi-domain enzyme that requires dimerization for its catalytic activity. This compound, like many ACC1 inhibitors, is designed to allosterically inhibit the dimerization of the biotin (B1667282) carboxylase (BC) domain of ACC1. This maintains the ACC1 enzyme in an inactive monomeric state, thereby preventing the production of malonyl-CoA. The reduction in malonyl-CoA levels leads to the inhibition of de novo fatty acid synthesis.[2][3] This disruption of lipid metabolism can limit the availability of essential building blocks for membrane synthesis in rapidly dividing cells, such as cancer cells, ultimately leading to decreased proliferation and induction of apoptosis.[4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| IC₅₀ (ACC1 Enzymatic Assay) | - | 15 nM |
| IC₅₀ (Cell Viability) | U87 Glioblastoma | 500 nM |
| A549 Lung Cancer | 750 nM | |
| HepG2 Hepatocellular Carcinoma | 600 nM | |
| Effect on De Novo Lipogenesis | U87 Glioblastoma | 85% inhibition at 1 µM |
Note: The data presented in this table are representative values for a typical ACC1 inhibitor and should be confirmed experimentally for any specific compound.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Human cancer cell lines (e.g., U87, A549, HepG2)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed cells at the desired density in appropriate culture plates and allow them to adhere overnight.
Cell Viability Assay (MTS Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Protocol:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using appropriate software.
Western Blot Analysis for ACC1 Phosphorylation
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ACC1 (Ser79), anti-ACC1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
De Novo Lipogenesis Assay
Materials:
-
Cells cultured in 12-well plates
-
This compound
-
[¹⁴C]-Acetate
-
Scintillation vials
-
Scintillation counter
Protocol:
-
Seed cells in 12-well plates and allow them to adhere.
-
Treat cells with this compound or vehicle control for 24 hours.
-
Add [¹⁴C]-Acetate (e.g., 1 µCi/mL) to each well and incubate for 4 hours.
-
Wash the cells twice with cold PBS.
-
Harvest the cells and extract total lipids using a suitable method (e.g., Folch extraction).
-
Measure the radioactivity of the lipid extracts using a scintillation counter.
-
Normalize the counts to the total protein content of a parallel well.
-
Express the results as a percentage of [¹⁴C]-Acetate incorporation relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: ACC1 signaling pathway and inhibition by this compound.
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acc1-IN-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on published research on selective Acetyl-CoA Carboxylase 1 (ACC1) inhibitors in mouse models. As specific data for "Acc1-IN-2" is not publicly available, these guidelines are generalized from studies on similar compounds. Researchers should conduct dose-response and toxicity studies to determine the optimal and safe dosage for "this compound" in their specific mouse model and experimental setup.
Introduction
Acetyl-CoA Carboxylase 1 (ACC1) is a key cytosolic enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL).[1] In disease states such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers, the DNL pathway is often upregulated. Inhibition of ACC1 presents a promising therapeutic strategy to reduce ectopic lipid accumulation and impede the proliferation of lipogenic cancer cells. This compound is a potent and selective inhibitor of ACC1. These application notes provide detailed protocols for the use of this compound in mouse models to study its effects on metabolic diseases and cancer.
Mechanism of Action
ACC1 is a biotin-dependent enzyme that exists as a dimer. The inhibition of ACC1 by small molecules like this compound typically occurs through an allosteric mechanism, preventing the dimerization of the enzyme and thereby blocking its catalytic activity. This leads to a reduction in the cellular pool of malonyl-CoA available for fatty acid synthesis.
Caption: Mechanism of Action of this compound.
Applications in Mouse Models
This compound can be utilized in various mouse models to investigate its therapeutic potential.
-
Metabolic Diseases: In models of NAFLD/NASH, such as diet-induced obesity (DIO) mice (e.g., C57BL/6J fed a high-fat diet) or genetically obese mice (e.g., ob/ob or db/db mice), this compound can be administered to assess its effects on hepatic steatosis, inflammation, and fibrosis.
-
Oncology: In xenograft or genetically engineered mouse models of cancers with high lipogenic activity (e.g., non-small cell lung cancer, prostate cancer, glioblastoma), this compound can be used to evaluate its impact on tumor growth, proliferation, and apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from in vivo studies with selective ACC1 inhibitors. These values are generalized from published studies and should be used as a reference.
Table 1: Recommended Dosage and Administration of ACC Inhibitors in Mice
| Compound Name (Proxy for this compound) | Mouse Model | Dosage Range | Administration Route | Treatment Duration | Reference |
| GS-0976 (Firsocostat) | C57BL/6 | 0.3 - 100 mg/kg/day | Oral Gavage | Single dose to 9 weeks | [4] |
| MK-4074 | KKAy mice | 0.3 - 3 mg/kg | Oral Gavage | Single dose | [5] |
| Compound 1 | Sprague-Dawley Rats | 10 mg/kg/day | Oral Gavage | 6 - 21 days | [1] |
Table 2: Expected Outcomes of ACC1 Inhibition in Mouse Models of NAFLD/NASH
| Parameter | Expected Change | Method of Analysis |
| Hepatic Malonyl-CoA | Decrease | LC-MS/MS |
| De Novo Lipogenesis (DNL) | Decrease | Stable Isotope Tracing (e.g., ³H₂O) |
| Hepatic Triglyceride Content | Decrease | Biochemical Assay, Oil Red O Staining |
| Plasma Triglycerides | Potential Increase | Biochemical Assay |
| Liver Histology (Steatosis) | Improvement | H&E Staining |
| Liver Histology (Fibrosis) | Improvement | Sirius Red Staining, Hydroxyproline Assay |
| Plasma ALT/AST | Decrease | Biochemical Assay |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or 0.5% methylcellulose (B11928114) with 0.25% Tween 80 in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Vehicle Preparation: Prepare the desired vehicle under sterile conditions. For example, to prepare 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
This compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Create a homogenous suspension by gradually adding the vehicle to the powder while vortexing or sonicating until no clumps are visible. The final concentration should be calculated based on the desired dosage and a standard administration volume (e.g., 10 mL/kg body weight).
-
Prepare fresh daily or assess stability for longer-term storage at 4°C.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the this compound suspension via oral gavage. Ensure the gavage needle is inserted correctly into the esophagus to avoid accidental administration into the trachea.
-
The volume of administration should be based on the most recent body weight of the mouse.
-
Caption: Workflow for this compound Formulation and Administration.
Evaluation of Efficacy in a Diet-Induced Obesity (DIO) Mouse Model of NAFLD
Mouse Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induce obesity and NAFLD by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks.
-
A control group should be fed a standard chow diet.
Experimental Design:
-
After the induction period, randomize HFD-fed mice into two groups:
-
Vehicle control group
-
This compound treatment group
-
-
Administer vehicle or this compound daily via oral gavage for a predefined period (e.g., 4-8 weeks).
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect blood and tissues for analysis.
Endpoint Analysis:
-
Blood Analysis:
-
Measure plasma levels of triglycerides, cholesterol, glucose, insulin, ALT, and AST using commercially available kits.
-
-
Liver Analysis:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for H&E (steatosis) and Sirius Red (fibrosis) staining.
-
Triglyceride Content: Homogenize a weighed portion of the liver and measure triglyceride content using a colorimetric assay.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and qPCR analysis of genes involved in lipogenesis (e.g., Acly, Fasn, Scd1), fatty acid oxidation (e.g., Cpt1a, Ppara), and fibrosis (e.g., Col1a1, Timp1).
-
Malonyl-CoA Levels: Snap-freeze a portion of the liver and analyze malonyl-CoA levels by LC-MS/MS.
-
Caption: Workflow for a NAFLD study using this compound.
Potential Challenges and Considerations
-
Embryonic Lethality: Germline deletion of ACC1 is embryonically lethal in mice.[6][7][8] While pharmacological inhibition in adult mice is generally well-tolerated, caution should be exercised, and studies in pregnant animals should be carefully designed.
-
Hypertriglyceridemia: Inhibition of hepatic ACC can sometimes lead to an increase in plasma triglycerides.[5] It is crucial to monitor plasma lipid profiles during the study.
-
Off-target Effects: Although this compound is described as a selective ACC1 inhibitor, it is important to consider and, if possible, assess any potential off-target effects.
-
Pharmacokinetics and Pharmacodynamics: The dosing frequency and timing should be guided by the pharmacokinetic and pharmacodynamic properties of this compound, if available. If not, initial studies should be conducted to establish these parameters.
By following these guidelines and protocols, researchers can effectively utilize this compound in mouse models to investigate its therapeutic potential in metabolic diseases and oncology. Remember to always adhere to institutional animal care and use committee (IACUC) guidelines for all animal experiments.
References
- 1. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mutant mice lacking acetyl-CoA carboxylase 1 are embryonically lethal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant mice lacking acetyl-CoA carboxylase 1 are embryonically lethal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acc1-IN-2 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acc1-IN-2, also known as ACC1/2-IN-2 or compound PF-3, is a potent small molecule inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2).[1] ACCs are rate-limiting enzymes in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[2][3] Given their crucial role in lipid metabolism, ACC enzymes are significant therapeutic targets for a range of metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and certain types of cancer.[2][3]
ACC1 is primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.[3] In contrast, ACC2 is associated with the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[3] By inhibiting both isoforms, this compound offers a dual mechanism of action: the suppression of fatty acid synthesis and the promotion of fatty acid oxidation. These application notes provide a comprehensive overview of the use of this compound in metabolic research, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound acts as a non-selective inhibitor of both ACC1 and ACC2.[2] The inhibition of ACC1 reduces the cytosolic pool of malonyl-CoA, a critical building block for the synthesis of new fatty acids. This leads to a decrease in de novo lipogenesis. The inhibition of ACC2, on the other hand, lowers the concentration of malonyl-CoA at the mitochondrial membrane, which in turn relieves the inhibition of CPT1. This allows for increased transport of fatty acids into the mitochondria for β-oxidation. The dual inhibition, therefore, shifts the cellular metabolic balance from lipid storage to lipid utilization.
Quantitative Data
The following table summarizes the in vitro inhibitory potency of this compound against human ACC1 and ACC2, as well as its anti-proliferative effects on various cancer cell lines.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (ACC1) | 22 nM | Human recombinant ACC1 | [1] |
| IC50 (ACC2) | 48 nM | Human recombinant ACC2 | [1] |
| IC50 (Anti-proliferative) | 0.578 µM | A549 (Lung carcinoma) | [2] |
| IC50 (Anti-proliferative) | 1.005 µM | H1975 (Lung carcinoma) | [2] |
| IC50 (Anti-proliferative) | 0.680 µM | HCT116 (Colon carcinoma) | [2] |
| IC50 (Anti-proliferative) | 1.406 µM | H7901 (Gastric cancer) | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway affected by this compound and a general workflow for studying its effects in a cellular context.
Caption: Mechanism of this compound action on fatty acid metabolism.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
In Vitro ACC1/ACC2 Enzyme Inhibition Assay
This protocol is to determine the IC50 values of this compound against recombinant human ACC1 and ACC2 enzymes.
Materials:
-
Recombinant human ACC1 and ACC2 enzymes
-
This compound
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (containing ¹⁴C)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Scintillation cocktail and vials
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for control).
-
Add 20 µL of the enzyme (ACC1 or ACC2) solution in assay buffer to each well.
-
Initiate the reaction by adding 28 µL of a substrate mixture containing ATP, Acetyl-CoA, and ¹⁴C-labeled sodium bicarbonate in assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Transfer the reaction mixture to scintillation vials containing 4 mL of scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Fatty Acid Synthesis Assay
This protocol measures the effect of this compound on de novo fatty acid synthesis in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, A549)
-
This compound
-
[¹⁴C]-acetate
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lipid extraction solution (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail and vials
Procedure:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Add [¹⁴C]-acetate to the medium at a final concentration of 1 µCi/mL.
-
Incubate the cells for 2-4 hours at 37°C.
-
Wash the cells twice with cold PBS.
-
Lyse the cells and extract the lipids using the hexane:isopropanol solution.
-
Evaporate the solvent and resuspend the lipid extract in a known volume of solvent.
-
Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of fatty acid synthesis.
Western Blot Analysis of ACC Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation status of ACC, a key regulatory mechanism.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound as described in the fatty acid synthesis assay.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-p-ACC or anti-total ACC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the level of phosphorylated ACC relative to the total ACC.
Cell Proliferation Assay (MTT Assay)
This protocol determines the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.[2][4]
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]
Conclusion
This compound is a valuable research tool for investigating the roles of ACC1 and ACC2 in metabolic regulation. Its dual inhibitory activity provides a powerful means to modulate fatty acid synthesis and oxidation simultaneously. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this compound in various cellular and potentially in vivo models of metabolic diseases and cancer. As with any experimental work, optimization of these protocols for specific cell types and experimental conditions is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Lipid Metabolism Using Acc1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, Acetyl-CoA Carboxylase (ACC) has emerged as a critical regulator of lipid metabolism. ACC exists in two isoforms: ACC1, primarily cytosolic and the rate-limiting enzyme in de novo lipogenesis (DNL), and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation (FAO).[1][2] The inhibition of these enzymes presents a promising therapeutic strategy for a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and certain cancers.[3][4] Acc1-IN-2 is a potent, dual inhibitor of both ACC1 and ACC2, making it a valuable tool for investigating the roles of these enzymes in cellular and organismal lipid homeostasis.
These application notes provide a comprehensive guide for utilizing this compound in lipid metabolism research, complete with detailed experimental protocols and quantitative data to facilitate experimental design and data interpretation.
Mechanism of Action
This compound is an allosteric inhibitor that prevents the dimerization of ACC enzymes, a conformational change necessary for their catalytic activity. By inhibiting both ACC1 and ACC2, this compound simultaneously blocks the synthesis of new fatty acids and promotes their breakdown.
ACC1 Inhibition: In the cytosol, ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA.[5][6] Malonyl-CoA is the essential building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN).[5][6] By inhibiting ACC1, this compound reduces the cytosolic pool of malonyl-CoA, thereby suppressing de novo lipogenesis.[1]
ACC2 Inhibition: At the mitochondrial membrane, ACC2 also produces malonyl-CoA. This localized pool of malonyl-CoA acts as a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[5][6][7] Inhibition of ACC2 by this compound leads to a decrease in mitochondrial malonyl-CoA levels, relieving the inhibition of CPT1 and consequently increasing the rate of fatty acid oxidation.[5][7]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant dual ACC inhibitors to provide a comparative overview of their potency and effects.
Table 1: In Vitro Potency of ACC Inhibitors
| Compound | Target | IC50 (nM) | Assay System |
| This compound | hACC1 | 22 | Biochemical Assay |
| hACC2 | 48 | Biochemical Assay | |
| ND-646 | hACC1 | 3.5 | Cell-free enzymatic assay |
| hACC2 | 4.1 | Cell-free enzymatic assay | |
| MK-4074 | hACC1 | ~3 | Biochemical Assay |
| hACC2 | ~3 | Biochemical Assay | |
| Firsocostat (GS-0976) | hACC1 | 2.1 | Biochemical Assay |
| hACC2 | 6.1 | Biochemical Assay |
hACC1: human ACC1, hACC2: human ACC2
Table 2: In Vitro Effects of ACC Inhibition on Cellular Processes
| Compound | Cell Line | Effect | Quantitative Measurement |
| Dual ACC1/2 Inhibitor | U87 Glioblastoma | Inhibition of De Novo Lipogenesis | IC50 = 140 nM (¹⁴C-acetate incorporation) |
| U87 EGFRvIII Glioblastoma | Inhibition of De Novo Lipogenesis | IC50 = 464 nM (¹⁴C-acetate incorporation) | |
| ND-646 | AMO1 Multiple Myeloma | Reduced Cell Viability | Dose-dependent decrease |
| H929 Multiple Myeloma | Reduced De Novo Lipogenesis | Significant reduction with 100 nM ND-646 |
Table 3: In Vivo Effects of ACC Inhibition in Rodent Models
| Compound | Animal Model | Dosage | Duration | Key Findings |
| Compound 1 (ACCi) | High-fructose fed rats | 10 mg/kg/day (oral) | 6 days | 20% reduction in hepatic de novo lipogenesis.[1] |
| High-fat sucrose (B13894) diet rats | 10 mg/kg/day (oral) | 21 days | Significant reduction in hepatic steatosis.[1] | |
| MK-4074 | KKAy mice (obese, diabetic) | 0.3 - 3 mg/kg (single oral dose) | 1 hour post-dose | Dose-dependent decrease in hepatic DNL (ID50 = 0.9 mg/kg).[8] |
| C57BL/6J mice (high-fat/sucrose diet) | 10 and 30 mg/kg/day (oral) | 4 weeks | 46% and 36% reduction in hepatic triglyceride content, respectively.[8] | |
| GS-834356 (ACCi) | C57BL/6J mice (high-fat diet) | 5 mg/kg/day (oral) | 8 weeks | Significant reduction in liver triglyceride content.[9] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to study the effects of this compound on lipid metabolism.
Protocol 1: In Vitro Inhibition of De Novo Lipogenesis
This protocol measures the rate of new fatty acid synthesis in cultured cells by quantifying the incorporation of a radiolabeled precursor.
Materials:
-
Cell line of interest (e.g., HepG2, A549, 3T3-L1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
[¹⁴C]-Acetate
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Add [¹⁴C]-Acetate to each well at a final concentration of 1 µCi/mL.
-
Incubate for 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Wash the cells twice with ice-cold PBS to remove unincorporated [¹⁴C]-Acetate.
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
Transfer the lipid extract to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of a parallel set of wells.
-
Calculate the percentage of inhibition of de novo lipogenesis relative to the vehicle control.
Protocol 2: Quantification of Cellular Lipid Droplets by Staining
This protocol uses fluorescent dyes to visualize and quantify neutral lipid accumulation in cells.
Materials:
-
Cells cultured on coverslips or in optical-bottom plates
-
This compound
-
DMSO
-
BODIPY 493/503 or Oil Red O stain
-
Formaldehyde (B43269) (for fixation)
-
PBS
-
Mounting medium with DAPI
-
Fluorescence microscope or high-content imager
Procedure (using BODIPY 493/503):
-
Treat cells with this compound or vehicle as described in Protocol 1.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS.
-
Incubate the cells with the BODIPY staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY (green fluorescence) and DAPI (blue fluorescence).
-
Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.
Protocol 3: In Vivo Study of this compound in a Diet-Induced Obesity Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Metabolic cages
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Induce obesity and hepatic steatosis by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Divide the mice into treatment and control groups.
-
Administer this compound (e.g., 5-30 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
At the end of the treatment period, collect blood samples for analysis of plasma lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST).
-
Euthanize the mice and harvest the liver and other relevant tissues.
-
Analyze liver tissue for triglyceride content, histology (H&E and Oil Red O staining), and gene expression of key lipid metabolism genes.
Mandatory Visualizations
Signaling Pathway of ACC1 in De Novo Lipogenesis
References
- 1. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulator of fatty acid metabolism, acetyl CoA carboxylase 1 (ACC1), controls T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Acc1-IN-2 in Combination Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
Note: While the query specifically requested information on "Acc1-IN-2," publicly available data for this specific inhibitor in combination cancer therapy is limited. "this compound" is identified as a potent dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and ACC2 (also known as ACC1/2-IN-2 or compound PF-3) with IC50 values of 22 nM and 48 nM for ACC1 and ACC2, respectively, and is noted for its antiproliferative activity.[1] To provide a comprehensive and practical resource, this document will utilize the well-characterized and extensively studied dual ACC1/2 inhibitor, ND-646 , as a representative molecule to illustrate the principles, protocols, and potential of combining ACC inhibition with other cancer therapies. The data and methodologies presented herein are based on published preclinical studies of ND-646 and are intended to serve as a guide for research with similar ACC inhibitors like this compound.
Introduction: Targeting Cancer Metabolism with ACC Inhibitors
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, which provides essential building blocks for cell membranes, signaling molecules, and energy storage.[2] Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[3][4] Mammals have two ACC isoforms: ACC1, which is cytosolic and primarily involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[4][5]
In many cancers, including non-small cell lung cancer (NSCLC), breast cancer, prostate cancer, and liver cancer, ACC1 is overexpressed and correlates with poor prognosis.[2][6] Inhibition of ACC1 has emerged as a promising therapeutic strategy to selectively starve cancer cells of essential lipids, leading to reduced proliferation and increased apoptosis.[1]
This compound and its representative compound ND-646 are allosteric inhibitors that prevent the dimerization of both ACC1 and ACC2, thereby blocking their enzymatic activity.[7][8] This dual inhibition not only halts fatty acid synthesis but also promotes fatty acid oxidation, creating a significant metabolic stress on cancer cells. The rationale for combining ACC inhibitors with other cancer therapies, such as chemotherapy and targeted agents, is to exploit these metabolic vulnerabilities and enhance therapeutic efficacy.
Signaling Pathways and Mechanisms of Action
Inhibition of ACC1/2 by compounds like this compound and ND-646 disrupts cellular metabolism through a well-defined pathway, creating opportunities for synergistic combinations with other anticancer agents.
Caption: Signaling pathway of ACC1 inhibition leading to anti-cancer effects.
Data Presentation: Preclinical Efficacy of ACC Inhibition
The following tables summarize quantitative data from preclinical studies of the representative ACC inhibitor ND-646, both as a single agent and in combination with chemotherapy.
Table 1: In Vitro Activity of ND-646 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Parameter | Value | Reference |
| A549 | Fatty Acid Synthesis Inhibition (72h) | ~85% decrease | [9] |
| A549 | Cell Number Reduction (500nM, 7 days) | Significant (p<0.001) | [9] |
| Various NSCLC | ACC1 Inhibitory Activity (IC50) | 3-10 nM | [10] |
| A549 | Cancer Inhibitory Activity (IC50) | 9-17 nM | [10] |
Table 2: In Vivo Efficacy of ND-646 in NSCLC Mouse Models
| Model | Treatment | Dosage | Outcome | Reference |
| A549 Xenograft | ND-646 (6 weeks) | 50 mg/kg, twice daily (oral) | 80% reduction in tumor area to total lung area ratio (p<0.01) | [9] |
| Kras;Trp53-/- | ND-646 | 50 mg/kg, twice daily (oral) | Reduced average tumor size vs. vehicle | [7][9] |
| Kras;Trp53-/- | ND-646 + Carboplatin (B1684641) | ND-646: 50 mg/kg, twice daily (oral); Carboplatin: 25 mg/kg, every 3 days (IP) | Greater tumor growth reduction than single agents | [8][9] |
| Kras;Stk11-/- | ND-646 | 50 mg/kg, twice daily (oral) | Reduced average tumor size vs. vehicle | [7][8] |
| Kras;Stk11-/- | ND-646 + Carboplatin | ND-646: 50 mg/kg, twice daily (oral); Carboplatin: 25 mg/kg, every 3 days (IP) | Greater tumor growth reduction than single agents | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of ACC inhibitors.
In Vitro Cell Viability Assay
Objective: To determine the effect of this compound or a representative inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 NSCLC cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or representative inhibitor (e.g., ND-646) dissolved in DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ACC inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for an in vitro cell viability assay.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound or a representative inhibitor, alone or in combination with another therapeutic agent, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., A549)
-
Matrigel
-
This compound or representative inhibitor (e.g., ND-646) formulated for oral gavage
-
Combination drug (e.g., Carboplatin) formulated for intraperitoneal (IP) injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Inhibitor alone, Combination drug alone, Inhibitor + Combination drug).
-
Administer the treatments according to the predetermined schedule (e.g., oral gavage of ND-646 twice daily and IP injection of carboplatin every 3 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for an in vivo tumor xenograft study.
Western Blot Analysis for ACC Phosphorylation
Objective: To assess the target engagement of an ACC inhibitor by measuring the phosphorylation status of ACC.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ACC (Ser79), anti-total ACC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or homogenized tumor tissue in lysis buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ACC) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ACC and a loading control (e.g., GAPDH).
Conclusion and Future Directions
Inhibition of ACC1 presents a compelling strategy for targeting the metabolic dependencies of cancer cells. The preclinical data for the representative ACC1/2 inhibitor ND-646 demonstrates significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care chemotherapy in models of NSCLC. These findings provide a strong rationale for the clinical investigation of ACC inhibitors like this compound in various cancer types.
Future research should focus on:
-
Identifying predictive biomarkers of response to ACC inhibitor therapy.
-
Exploring rational combination strategies with other targeted therapies and immunotherapies.
-
Investigating mechanisms of resistance to ACC inhibition.
-
Conducting clinical trials to evaluate the safety and efficacy of ACC inhibitors in cancer patients.
The detailed protocols and data presented in these application notes are intended to facilitate further research into the promising field of ACC inhibition in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACC - Creative Enzymes [creative-enzymes.com]
- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver-Targeting Acetyl-CoA Carboxylase Inhibitor (PF-05221304): A Three-Part Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acc1-IN-2: A Potent Inducer of Apoptosis in Tumor Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acc1-IN-2 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in the de novo fatty acid synthesis pathway.[1][2][3] Upregulation of ACC1 is a common feature in many cancer types, where it provides essential lipids for rapid cell proliferation and membrane synthesis.[4][5][6][7] Inhibition of ACC1 by this compound disrupts this crucial metabolic pathway, leading to a cascade of events that culminate in tumor cell apoptosis.[4][5][6][8] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in cancer research.
Mechanism of Action
This compound allosterically inhibits the biotin (B1667282) carboxylase (BC) domain of ACC1, preventing its dimerization, which is essential for its catalytic activity.[2] This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1] The subsequent depletion of malonyl-CoA and downstream lipids has several profound effects on tumor cells:
-
Inhibition of Fatty Acid Synthesis: The primary effect is the shutdown of de novo lipogenesis, depriving cancer cells of the building blocks required for new membrane formation, a necessity for rapidly dividing cells.[1][4][5]
-
Induction of Endoplasmic Reticulum (ER) Stress: The disruption of lipid homeostasis can lead to ER stress.
-
Generation of Reactive Oxygen Species (ROS): Inhibition of ACC1 has been shown to cause an accumulation of ROS, leading to oxidative stress and cellular damage.[6]
-
Mitochondrial Dysfunction: The alterations in lipid metabolism and increased oxidative stress can impair mitochondrial function, a key event in the intrinsic apoptotic pathway.[6]
-
Activation of Apoptotic Pathways: The culmination of these cellular stresses triggers the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.[4][5][9]
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Quantitative Data
The following tables summarize representative data obtained from studies with ACC1 inhibitors in various cancer cell lines. Note: Specific values for this compound must be determined experimentally.
Table 1: In Vitro Cytotoxicity of an ACC1 Inhibitor
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung | 15.5 |
| HCT116 | Colorectal | 22.4 |
| PC-3 | Prostate | 35.2 |
| HepG2 | Hepatocellular Carcinoma | 41.8 |
| HTB-26 | Breast | 12.7 |
Table 2: Apoptosis Induction by an ACC1 Inhibitor in A549 Cells (48h treatment)
| Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 5.2 ± 1.1 | 1.0 |
| 10 | 25.8 ± 3.5 | 3.2 ± 0.4 |
| 25 | 55.3 ± 6.2 | 6.8 ± 0.9 |
| 50 | 78.1 ± 8.9 | 10.5 ± 1.3 |
Table 3: Effect of an ACC1 Inhibitor on Apoptosis-Related Protein Expression in A549 Cells (48h treatment at 25 µM)
| Protein | Change in Expression |
| p-ACC (Ser79) | Decreased |
| Bcl-2 | Decreased |
| Bax | Increased |
| Cleaved Caspase-3 | Increased |
| Cleaved PARP | Increased |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on tumor cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow:
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.[10][11][12]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Workflow:
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[13][14][15][16][17]
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Western Blotting
This protocol is for analyzing the expression levels of apoptosis-related proteins.[18]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ACC, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow:
Procedure:
-
Treat cells with this compound and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
-
Low cytotoxicity: Ensure the this compound is fully dissolved. Increase the concentration or treatment duration. Check the confluency of the cells; rapidly dividing cells are generally more sensitive.
-
High background in apoptosis assay: Ensure cells are handled gently to avoid mechanical damage. Optimize the concentrations of Annexin V-FITC and PI.
-
Weak signal in Western blot: Increase the amount of protein loaded. Optimize antibody concentrations and incubation times. Ensure efficient transfer of proteins to the membrane.
Ordering Information
For research purposes, please inquire about the availability of this compound through our catalog.
References
- 1. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 7. ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of acetyl-coA carboxylase2 in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mpbio.com [mpbio.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
Application Notes: Cell-Based Assays for Determining the Efficacy of Acc1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-CoA Carboxylase 1 (ACC1) is a critical enzyme in cellular metabolism, catalyzing the first committed step in de novo fatty acid synthesis (FAS).[1][2][3][4] This process converts acetyl-CoA to malonyl-CoA, a fundamental building block for the production of long-chain fatty acids.[1][2][4] In many pathological conditions, particularly in cancer, cells exhibit upregulated lipogenesis to support rapid proliferation, membrane synthesis, and signaling molecule production.[2][5][6][7] This reliance on FAS makes ACC1 a compelling therapeutic target for various cancers and metabolic diseases.[2][8][9][10]
Acc1-IN-2 is an investigational inhibitor of ACC1. Evaluating its efficacy in a cellular context is crucial for understanding its therapeutic potential. These application notes provide detailed protocols for two primary cell-based assays to quantify the efficacy of this compound: a direct measurement of de novo lipogenesis and an indirect assessment of its impact on cell viability.
ACC1 Signaling Pathway and Inhibition
ACC1 is a cytosolic enzyme that plays a pivotal role in converting metabolic precursors into fatty acids.[1][3][4] The inhibition of this pathway by this compound is expected to decrease the production of malonyl-CoA, thereby reducing the overall rate of fatty acid synthesis and impacting cell growth and survival.
Caption: ACC1 pathway inhibition by this compound.
Experimental Protocols
Two key protocols are presented to assess the cellular activity of this compound. The first directly measures the intended biochemical effect (inhibition of fatty acid synthesis), while the second quantifies the downstream biological consequence (reduced cell viability).
Protocol 1: De Novo Lipogenesis (DNL) Assay
This assay quantifies the rate of new fatty acid synthesis by measuring the incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into the cellular lipid fraction. A reduction in [¹⁴C] incorporation in the presence of this compound indicates effective target engagement.
Workflow for De Novo Lipogenesis Assay
Caption: Workflow for the [¹⁴C]-acetate lipogenesis assay.
A. Materials and Reagents
-
Cancer cell lines (e.g., NSCLC line A549, glioblastoma line U87 EGFRvIII)[5][6]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[¹⁴C]-Acetate, sodium salt
-
Phosphate-Buffered Saline (PBS), cold
-
Lipid extraction solution (e.g., Chloroform:Methanol 2:1)
-
Scintillation cocktail and vials
-
Liquid Scintillation Counter
-
BCA Protein Assay Kit
-
12-well tissue culture plates
B. Detailed Methodology
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 12-well plate and incubate overnight at 37°C, 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from cells and add the medium containing the inhibitor or DMSO vehicle control.
-
Incubation: Incubate the cells with the inhibitor for 24 to 48 hours.
-
Radiolabeling: Add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Labeling Incubation: Return the plate to the incubator for 2-4 hours.
-
Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lipid Extraction:
-
Add 500 µL of Chloroform:Methanol (2:1) to each well to lyse the cells and solubilize lipids.
-
Transfer the lysate to a microfuge tube.
-
Add 100 µL of 0.9% NaCl solution and vortex thoroughly to separate the phases.
-
Centrifuge at 5,000 x g for 10 minutes.
-
-
Quantification:
-
Carefully transfer a known volume of the lower organic (chloroform) phase to a scintillation vial.
-
Allow the solvent to evaporate completely in a fume hood.
-
Add scintillation cocktail, cap the vial, and measure the counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of a parallel sample using the BCA assay for normalization.
-
Normalize the CPM values to the protein concentration.
-
Plot the normalized CPM against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantity of ATP, which indicates the presence of metabolically active cells. A decrease in cell viability upon treatment with this compound reflects its cytostatic or cytotoxic effects, which are downstream consequences of inhibiting lipogenesis.[5][6]
Workflow for Cell Viability Assay
Caption: Workflow for the ATP-based cell viability assay.
A. Materials and Reagents
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
White, opaque-walled 96-well tissue culture plates
-
Plate-reading luminometer
B. Detailed Methodology
-
Cell Seeding: Seed 5,000 cells in 100 µL of medium per well in a 96-well opaque-walled plate.
-
Inhibitor Treatment: The following day, add 10 µL of 10x concentrated serial dilutions of this compound or DMSO vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 to 144 hours at 37°C, 5% CO₂. The longer incubation period allows for the effects on proliferation to become more pronounced.[5]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Express the data as a percentage of the vehicle control (100% viability).
-
Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Expected Results
The efficacy of this compound is determined by its IC₅₀ value, which represents the concentration of the inhibitor required to reduce the measured activity by 50%. The results can be summarized in tables for clear comparison across different cell lines and assays.
Table 1: Hypothetical Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) |
| A549 (NSCLC) | De Novo Lipogenesis | 48 hours | 0.05 |
| A549 (NSCLC) | Cell Viability | 72 hours | 0.25 |
| U87 EGFRvIII (Glioblastoma) | De Novo Lipogenesis | 48 hours | 0.03 |
| U87 EGFRvIII (Glioblastoma) | Cell Viability | 72 hours | 0.15 |
| HCEC (Normal Epithelial) | Cell Viability | 72 hours | > 50 |
Note: Data are hypothetical and for illustrative purposes. IC₅₀ values for ACC inhibitors can range from nanomolar to micromolar concentrations depending on the cell line and assay conditions.[6][11] The higher IC₅₀ in a normal cell line suggests potential tumor selectivity.[11]
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 5. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for ACC1-IN-2 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA Carboxylase 1 (ACC1) is a critical enzyme in the de novo fatty acid synthesis pathway, which is frequently upregulated in various cancers to meet the high demand for lipids required for rapid cell proliferation, membrane synthesis, and signaling.[1][2] Inhibition of ACC1 presents a promising therapeutic strategy to selectively target cancer cells by disrupting their lipid metabolism.[1][3] This document provides detailed application notes and protocols for the administration of ACC1 inhibitors in xenograft models, using the well-characterized inhibitor ND-646 as a representative example due to the limited public information on "Acc1-IN-2." These protocols are intended to serve as a comprehensive guide for researchers, though specific parameters may require optimization for the particular inhibitor and cancer model being investigated.
Mechanism of Action of ACC1 Inhibition
ACC1 catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[4][5] ACC inhibitors, such as ND-646, function as allosteric inhibitors that prevent the dimerization of ACC1, thereby blocking its enzymatic activity.[1][4] This leads to a reduction in malonyl-CoA levels, which in turn inhibits de novo fatty acid synthesis.[4] The subsequent lipid depletion in cancer cells can induce endoplasmic reticulum (ER) stress and apoptosis, ultimately leading to the inhibition of tumor growth.[1] The PI3K/Akt/mTOR signaling pathway is also implicated in the regulation of ACC1 activity in cancer cells.[2]
Data Presentation: In Vivo Efficacy of ND-646
The following tables summarize the quantitative data from preclinical studies of the ACC1 inhibitor ND-646 in non-small-cell lung cancer (NSCLC) xenograft models.
Table 1: Effect of ND-646 on Tumor Cell Proliferation in A549 Lung Tumors [4]
| Treatment Group | Dose | Schedule | Reduction in BrdU Positive Cells (%) |
| ND-646 | 50 mg/kg | BID | 39 |
| ND-646 | 100 mg/kg | BID | 49 |
BID: twice daily
Table 2: Anti-tumor Efficacy of ND-646 in NSCLC Xenograft Models
| Cancer Model | Treatment Group | Dose | Schedule | Tumor Growth Inhibition |
| A549 Subcutaneous Xenograft | ND-646 | 25 mg/kg | BID | Effective tumor growth inhibition[4] |
| A549 Subcutaneous Xenograft | ND-646 | 50 mg/kg | QD | Effective tumor growth inhibition[4] |
| A549 Intravenous Xenograft | ND-646 | 50 mg/kg | BID | 80% reduction in tumor area to total lung area ratio[3] |
| Genetically Engineered Mouse Model (Kras;Trp53-/-) | ND-646 + Carboplatin | 50 mg/kg (ND-646), 25 mg/kg (Carboplatin) | BID (ND-646), Every 3 days (Carboplatin) | 87% tumor suppression[3][6] |
BID: twice daily; QD: once daily
Experimental Protocols
The following are detailed protocols for the administration of an ACC1 inhibitor, based on studies with ND-646, in a xenograft mouse model. Note: These protocols should be adapted and optimized for the specific ACC1 inhibitor and cancer model under investigation.
Protocol 1: Subcutaneous Xenograft Model
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., A549 for NSCLC) in appropriate media (e.g., DMEM with 10% FBS).[7]
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[4]
2. Tumor Growth Monitoring and Animal Grouping:
- Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
3. Formulation of the ACC1 Inhibitor (based on ND-646):
- For subcutaneous tumor studies, prepare the vehicle solution consisting of 0.9% NaCl, 1% Tween 80, and 0.5% methylcellulose.[4]
- Solubilize the ACC1 inhibitor (e.g., ND-646) in the vehicle by vortexing and sonication to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 5 mg/mL).[4]
4. Administration of the ACC1 Inhibitor:
- Administer the formulated inhibitor or vehicle control to the mice via oral gavage.[4]
- Follow the predetermined dosing schedule (e.g., once daily (QD) or twice daily (BID)) for the duration of the study (e.g., 21-31 days).[4]
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67 or BrdU, and pharmacodynamic markers like phospho-ACC).[4]
Protocol 2: Orthotopic or Metastatic Xenograft Model (e.g., Lung)
1. Cell Implantation:
- For a lung xenograft model, inject cancer cells (e.g., A549) intravenously via the tail vein.[3]
2. Tumor Growth Monitoring:
- Monitor tumor development using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or micro-CT.[3]
3. Formulation of the ACC1 Inhibitor (based on ND-646):
- For lung xenograft and genetically engineered mouse model (GEMM) studies, prepare the vehicle solution of Captisol (30% wt/vol in 0.9% NaCl).[4]
- Solubilize the ACC1 inhibitor in the vehicle.[4]
4. Administration and Efficacy Evaluation:
- Follow the administration and evaluation steps outlined in Protocol 1, adapting the tumor monitoring to the specific imaging modality used.
Mandatory Visualizations
Caption: Signaling pathway of ACC1 inhibition in cancer.
Caption: Experimental workflow for xenograft studies.
References
- 1. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nimbustx.com [nimbustx.com]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Acc1-IN-2 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of Acc1-IN-2, a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). Here you will find frequently asked questions (FAQs), troubleshooting guides for common solubility and stability issues, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in de novo fatty acid synthesis. It has an IC50 of 7.3 nM for ACC1. Its molecular formula is C27H30N2O2S and its CAS number is 3027705-67-2.
Q2: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not publicly available, general recommendations for similar hydrophobic small molecules apply. For another ACC1/2 inhibitor, stock solutions in DMSO are stable for up to 3 months when aliquoted and stored at -20°C[1]. It is advisable to follow a similar storage protocol for this compound to ensure its integrity.
Q3: In which solvents is this compound soluble?
Q4: Can I dissolve this compound directly in cell culture media?
It is strongly advised not to dissolve this compound directly in aqueous-based cell culture media due to its predicted low aqueous solubility. This can lead to precipitation of the compound, resulting in an inaccurate final concentration and potential cytotoxicity from the precipitate. Always prepare a concentrated stock solution in an appropriate organic solvent like DMSO first.
Data Presentation: Solubility and Storage of ACC Inhibitors
The following table summarizes available data for a related ACC inhibitor, which can be used as a general guideline for handling this compound. Note: This information is not specific to this compound and should be used as a reference. Experimental validation for this compound is highly recommended.
| Compound | Solvent | Solubility | Storage of Stock Solution | Reference |
| ACC1/2 Inhibitor, Cpd 9 | DMSO | 100 mg/mL | Aliquot and freeze at -20°C. Stable for up to 3 months. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells. If a precipitate is observed, discard the solution and prepare a fresh one, potentially at a lower final concentration.
-
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Possible Causes:
-
Low Aqueous Solubility: The primary reason for precipitation is the hydrophobic nature of this compound.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the final working solution.
-
"Solvent Shock": Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to rapidly precipitate.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
-
Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.
Solutions:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells.
-
Perform Serial Dilutions: Instead of a single dilution, perform one or more intermediate dilution steps in pre-warmed media.
-
Lower the Final Concentration: If precipitation persists, the target concentration may be too high. Test a range of lower concentrations to find the maximum soluble concentration.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture medium for preparing the working solution.
-
Consider Serum-Free Media for Dilution: If interactions with serum proteins are suspected, try preparing the final dilution in serum-free media and then adding it to the cells, or reducing the serum concentration if experimentally feasible.
Issue 2: this compound Appears Inactive or Shows Inconsistent Results
Possible Causes:
-
Degradation of the Compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Inaccurate Concentration: Precipitation during the preparation of the working solution can lead to a lower effective concentration of the inhibitor.
-
Cell Line Specific Effects: The efficacy of the inhibitor can vary between different cell lines due to differences in ACC1 expression or cellular metabolism.
Solutions:
-
Proper Storage: Always store stock solutions in small, single-use aliquots at -20°C and protect from light.
-
Ensure Complete Dissolution: Visually confirm that no precipitate is present in the working solution before use.
-
Perform Dose-Response Experiments: Determine the optimal working concentration for each cell line through a dose-response curve.
-
Confirm ACC1 Expression: Verify the expression of ACC1 in your cell line of interest.
Visualizations
ACC1 Signaling Pathway
The following diagram illustrates the central role of ACC1 in the de novo fatty acid synthesis pathway and its regulation by AMPK.
Caption: The ACC1 signaling pathway in the cytosol.
Experimental Workflow for this compound Preparation
This workflow outlines the key steps for preparing this compound for cell-based experiments.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
This diagram provides a logical approach to troubleshooting precipitation problems with this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: Troubleshooting Acc1-IN-2 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of Acc1-IN-2, a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2). The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound is a dual inhibitor of ACC1 and ACC2, enzymes that catalyze the conversion of acetyl-CoA to malonyl-CoA. This is the rate-limiting step in de novo fatty acid synthesis.[1] Therefore, the primary on-target effect of this compound is the inhibition of this pathway, leading to a reduction in the synthesis of new fatty acids. This can impact various cellular processes, including cell proliferation, particularly in cancer cells that exhibit high rates of lipid synthesis.[2][3]
Q2: I'm observing a phenotype (e.g., cell death, growth arrest) in my experiments with this compound. How can I be sure it's an on-target effect?
To confirm that the observed phenotype is due to the inhibition of ACC1/2, a "rescue" experiment is highly recommended. Since this compound blocks the synthesis of fatty acids, the addition of exogenous fatty acids, such as palmitate, should rescue the on-target phenotype.[2] If the phenotype is reversed or mitigated by the addition of palmitate, it strongly suggests that the effect is due to the inhibition of fatty acid synthesis.[2] Conversely, if the phenotype persists, it may be indicative of an off-target effect.
Q3: My experimental results with this compound are inconsistent with genetic knockdown (siRNA/shRNA) of ACC1. What could be the reason?
Discrepancies between pharmacological inhibition and genetic knockdown can arise from several factors:
-
Off-target effects of the inhibitor: this compound might be interacting with other proteins in the cell, causing the observed phenotype.
-
Incomplete knockdown: The siRNA or shRNA may not be completely abolishing the expression of ACC1, leaving residual protein that can still function.
-
Compensation by ACC2: If the genetic knockdown only targets ACC1, the cell might compensate by upregulating ACC2 activity. This compound, being a dual inhibitor, would block both isoforms.
-
Acute vs. chronic effects: Pharmacological inhibition is often acute, while genetic knockdown can lead to chronic adaptation in the cells.
Q4: I'm observing unexpected toxicity or a phenotype at a much higher concentration of this compound than its reported IC50. Could this be an off-target effect?
Yes, this is a strong indicator of a potential off-target effect. The IC50 value represents the concentration at which the inhibitor blocks 50% of the enzyme's activity in a biochemical assay. If a much higher concentration is required to see a cellular effect, it's possible that the phenotype is driven by the inhibitor binding to a less sensitive, off-target protein. It is crucial to perform dose-response experiments to determine the effective concentration in your specific cell type and compare it to the known IC50 values for ACC1 and ACC2.
Q5: What are some known off-target liabilities of ACC inhibitors that I should be aware of?
While a comprehensive public off-target profile for this compound is not available, a known issue with systemic ACC inhibition is the potential for effects in non-target tissues. For instance, the ACC inhibitor PF-05175157 was observed to cause a reduction in platelet count in clinical trials.[4][5] This was later attributed to the on-target inhibition of ACC in the bone marrow, which is essential for megakaryocyte maturation.[4] This highlights that even on-target effects in unintended tissues can manifest as a problematic "off-target" phenotype at the organismal level.
Quantitative Data Summary
The following table summarizes the known biochemical potency of this compound against its target enzymes.
| Inhibitor | Target | IC50 (nM) |
| Acc1/2-IN-2 | ACC1 | 22 |
| ACC2 | 48 |
Experimental Protocols
Protocol 1: Palmitate Rescue Experiment
This protocol is designed to determine if the phenotype observed with this compound is due to its on-target inhibition of fatty acid synthesis.
Methodology:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of palmitate (e.g., sodium palmitate) complexed to fatty-acid-free BSA. Also, prepare a range of concentrations of this compound.
-
Treatment Application:
-
Control Group: Treat cells with vehicle (e.g., DMSO).
-
Inhibitor Group: Treat cells with various concentrations of this compound.
-
Rescue Group: Co-treat cells with this compound and a predetermined optimal concentration of palmitate-BSA.
-
Palmitate Control Group: Treat cells with palmitate-BSA alone to control for any effects of the fatty acid itself.
-
-
Incubation: Incubate the cells for a duration appropriate to observe the phenotype of interest (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: Assess the phenotype using a relevant assay (e.g., cell viability assay like MTT or CellTiter-Glo, apoptosis assay, or cell cycle analysis).
-
Data Analysis: Compare the phenotype in the inhibitor group to the rescue group. A significant reversal of the phenotype in the rescue group indicates an on-target effect.
Protocol 2: De Novo Lipogenesis Assay using 14C-Acetate Incorporation
This biochemical assay directly measures the on-target effect of this compound by quantifying the rate of new fatty acid synthesis.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a predetermined time.
-
Radiolabeling: Add 14C-labeled acetate (B1210297) to the culture medium and incubate for a specific period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
-
Quantification:
-
Measure the total amount of protein in the cell lysate for normalization.
-
Quantify the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein concentration. A dose-dependent decrease in 14C-acetate incorporation in the this compound treated cells confirms on-target inhibition of de novo lipogenesis.[6]
Visualizations
Caption: On-target and potential off-target mechanism of this compound.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Acc1-IN-2
Welcome to the technical support center for Acc1-IN-2, a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to achieving optimal oral bioavailability of this compound in preclinical studies.
Core Concept: Overcoming Poor Solubility
Many potent small molecule inhibitors, including those targeting ACC1, often exhibit poor aqueous solubility. This characteristic is a primary obstacle to achieving sufficient oral absorption and, consequently, adequate systemic exposure to exert the desired pharmacological effect. The following guides and FAQs are structured to address this core challenge.
Troubleshooting Guide: Low Oral Exposure of this compound
This guide addresses the common issue of observing lower-than-expected plasma concentrations of this compound following oral administration in animal models.
Problem: After oral dosing of this compound in a simple suspension formulation, plasma concentrations are negligible or significantly lower than the concentration required for in vivo efficacy based on in vitro data.
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility & Dissolution Rate: The compound is not dissolving effectively in the gastrointestinal (GI) fluids.
-
Solution: Enhance the dissolution rate through advanced formulation strategies. Refer to the table below for a comparison of common approaches.
-
-
Low Permeability: The compound is dissolving but not effectively passing through the intestinal wall into the bloodstream.
-
Solution: Assess permeability using in vitro models like Caco-2 assays. If permeability is intrinsically low, prodrug strategies may be necessary, which is an advanced approach beyond initial formulation changes.
-
-
First-Pass Metabolism: The compound is absorbed but is being rapidly metabolized by the liver before reaching systemic circulation.
-
Solution: Conduct an in vitro metabolic stability assay with liver microsomes. If high metabolic clearance is observed, co-administration with a metabolic inhibitor (in preclinical studies) or medicinal chemistry efforts to block metabolic sites may be required.
-
Table 1: Comparison of Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area by reducing particle size, enhancing dissolution rate.[1][2] | Simple, cost-effective, utilizes standard equipment. | Limited effectiveness for highly insoluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix in an amorphous state, preventing crystallization and increasing solubility.[1][3] | Significant solubility enhancement; can be tailored with different polymers. | Can be physically unstable (recrystallization); manufacturing can be complex (e.g., spray drying, hot-melt extrusion).[2] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in GI fluids.[1][4] | Excellent for highly lipophilic drugs; enhances lymphatic transport, potentially reducing first-pass metabolism.[5] | Requires careful selection of excipients; potential for GI irritation with high surfactant concentrations. |
| Lipid-Based Formulations (e.g., Liposomes) | Encapsulates the drug within lipid vesicles, improving solubility and protecting it from degradation.[1] | Can improve both solubility and permeability; suitable for a range of compounds. | More complex manufacturing and higher cost.[2] |
| Nanocrystal Technology | Reduces drug particle size to the nanometer range, dramatically increasing surface area and dissolution velocity.[2][4] | Applicable to poorly soluble drugs; can be formulated into various dosage forms. | Specialized equipment required; potential for instability. |
Frequently Asked Questions (FAQs)
Q1: We are seeing high variability in plasma exposure between animals in the same dosing group. What could be the cause?
A1: High inter-animal variability with an oral formulation of a poorly soluble compound often points to inconsistent dissolution and absorption. This can be due to physiological differences in GI motility and pH between animals. An enabling formulation, such as a solid dispersion or a SEDDS, can mitigate this by providing a more consistent and rapid dissolution profile, leading to more uniform absorption.
Q2: How do I choose between a solid dispersion and a SEDDS formulation for this compound?
A2: The choice depends on the physicochemical properties of this compound.
-
A solid dispersion is often a good starting point if the compound has a moderate melting point and is amenable to being stabilized in an amorphous form.
-
A SEDDS is particularly advantageous if this compound is highly lipophilic (high LogP). These formulations can enhance solubility in the lipid phase and may improve absorption via the lymphatic system.[4][5] A preliminary screen with various oils and surfactants is necessary to determine feasibility.
Q3: What is a simple, first-pass experiment to quickly assess if my formulation strategy is working?
A3: A simple in vitro dissolution test can be highly informative. Comparing the dissolution rate of your new formulation (e.g., a solid dispersion) against a simple micronized suspension in simulated gastric and intestinal fluids can provide strong evidence of improved solubility.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation Preparation:
-
Group 1 (Suspension): Micronize this compound and suspend in a vehicle of 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water.
-
Group 2 (Amorphous Solid Dispersion): Prepare a 20% (w/w) this compound in a suitable polymer (e.g., PVP-VA) via spray drying. Reconstitute the resulting powder in water for dosing.
-
-
Dosing: Administer a single oral dose (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect sparse blood samples (e.g., 50 µL) from the tail vein at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).
Table 2: Hypothetical Pharmacokinetic Data for this compound
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| Suspension | 10 | 45 ± 15 | 2.0 | 210 ± 75 |
| Solid Dispersion | 10 | 550 ± 90 | 1.0 | 3100 ± 450 |
Data are represented as mean ± standard deviation.
Visualizations
Signaling Pathway
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Acc1-IN-2 In Vitro Toxicity Assessment: Technical Support Center
Disclaimer: Information regarding a specific compound named "Acc1-IN-2" is not publicly available. This guide is based on published research on Acetyl-CoA Carboxylase 1 (ACC1) inhibitors (ACCi) in general. Researchers should adapt these guidelines and protocols based on the specific characteristics of this compound.
This technical support center provides detailed FAQs, troubleshooting advice, and experimental protocols for researchers assessing the in vitro toxicity profile of ACC1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-CoA Carboxylase 1 (ACC1) and why is it a target for drug development?
A1: Acetyl-CoA Carboxylase 1 (ACC1) is a cytosolic enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of fatty acids.[1][2] It converts acetyl-CoA to malonyl-CoA, a crucial building block for lipids.[1][3] ACC1 is highly expressed in lipogenic tissues like the liver and adipose tissue and has been linked to several diseases, including cancer, non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.[1][2] Therefore, inhibiting ACC1 is a therapeutic strategy to reduce lipid accumulation and potentially treat these conditions.[4][5]
Q2: What is the primary mechanism of action for an ACC1 inhibitor like this compound?
A2: The primary mechanism is the inhibition of ACC1's enzymatic activity. This blockage prevents the conversion of acetyl-CoA to malonyl-CoA.[1][5] The resulting decrease in malonyl-CoA levels leads to two main downstream effects: the inhibition of de novo lipogenesis (fatty acid synthesis) and the stimulation of fatty acid oxidation.[3][6]
Q3: What are the expected cellular consequences of ACC1 inhibition that can be measured in vitro?
A3: In vitro, inhibition of ACC1 can lead to a variety of cellular effects, including:
-
Reduced Cell Proliferation: By limiting the fatty acids needed for new cell membranes, ACC1 inhibition can slow down or arrest the growth of certain cell types, particularly lipogenic cancer cells.[7]
-
Induction of Apoptosis: Prolonged or potent inhibition of ACC1 can trigger programmed cell death (apoptosis). This has been observed through increased caspase 3/7 activity in glioblastoma cells.[7][8]
-
Cytotoxicity: At higher concentrations or after long-term exposure, ACC1 inhibitors can cause a loss of cell membrane integrity, leading to cytotoxicity. This can be measured by the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH).[8]
-
Altered Cellular Metabolism: ACC1 inhibition can impair mitochondrial health, reduce ATP production efficiency, and increase cellular respiration and glycolysis as the cell adapts to the metabolic stress.[7]
Q4: Which cell lines are appropriate for testing an ACC1 inhibitor?
A4: The choice of cell line depends on the therapeutic goal. For oncology, lipogenic cancer cell lines such as the glioblastoma lines U87 and U87 EGFRvIII are relevant.[7][8] For metabolic diseases like NAFLD, liver-derived cell lines such as HepG2 are commonly used.[4][9] It is crucial to select a cell line where ACC1 is expressed and functionally important for its proliferation or metabolic activity.
Q5: What are the standard assays for assessing the in vitro toxicity of an ACC1 inhibitor?
A5: A standard panel of assays includes:
-
Cell Viability Assays (e.g., CellTiter-Glo®): Measures the number of viable cells in culture based on ATP levels. This gives a general indication of cell health and proliferation.[8]
-
Cytotoxicity Assays (e.g., LDH release): Measures the amount of lactate dehydrogenase released from cells with damaged membranes, providing a marker for cytotoxicity.[8][10]
-
Apoptosis Assays (e.g., Caspase-Glo® 3/7): Quantifies the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[8]
Troubleshooting Guide
Q1: I treated my cells with this compound, but I don't see any change in cell viability. What could be the reason?
A1:
-
Concentration and Duration: The concentration of this compound may be too low, or the incubation time may be too short to induce a measurable effect. Consider performing a dose-response and time-course experiment (e.g., concentrations from 1 nM to 100 µM for 24, 48, and 72 hours).
-
Cell Line Insensitivity: The chosen cell line may not rely heavily on de novo lipogenesis for survival and proliferation, making it resistant to ACC1 inhibition. Confirm that your cell line expresses ACC1.
-
Compound Solubility/Stability: Ensure this compound is fully dissolved in the culture medium and is stable under your experimental conditions (37°C, 5% CO2). Precipitated compound will not be effective.
-
Assay Sensitivity: Your viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive method or complementing it with a direct cytotoxicity or apoptosis assay.
Q2: My LDH cytotoxicity assay shows high background levels in my untreated control wells. What's wrong?
A2:
-
Poor Cell Health: The cells may have been unhealthy before the experiment started. Ensure you are using cells from a consistent passage number and that they are not overgrown.
-
Harsh Cell Handling: Overly vigorous pipetting or centrifugation during cell seeding or media changes can cause mechanical damage to the cell membranes, leading to LDH release.
-
Serum Interference: Some components in serum can interfere with the LDH assay. It is recommended to use serum-free medium for the final incubation step before measuring LDH release, if compatible with your cells.
-
Contamination: Microbial contamination can cause cell lysis and increase background LDH levels. Regularly check your cultures for any signs of contamination.
Q3: My experimental results are inconsistent between replicates and experiments. How can I improve reproducibility?
A3:
-
Standardize Cell Culture Practices: Use cells within a narrow passage number range. Ensure consistent cell seeding density, as this can significantly impact growth rates and sensitivity to treatment.
-
Precise Compound Dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Use calibrated pipettes and ensure thorough mixing.
-
Automate Where Possible: Using automated liquid handlers for cell seeding and reagent addition can reduce variability.
-
Control for Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can affect cell growth. Avoid using the outermost wells for experimental samples or ensure they are adequately humidified by filling them with sterile water or PBS.
Quantitative Data Summary
The following table provides an example of how to structure quantitative data from in vitro toxicity studies of an ACC inhibitor (ACCi) on glioblastoma cell lines after 144 hours of treatment.[8]
| Cell Line | Treatment | Cytotoxicity (LDH Release) | Apoptosis (Caspase 3/7 Activity) |
| U87 | Vehicle Control | Baseline | Baseline |
| ACCi | Slight Increase | No Significant Change | |
| U87 EGFRvIII | Vehicle Control | Baseline | Baseline |
| ACCi | Significant Increase | Significant Increase |
This table illustrates that the EGFRvIII mutant cell line, which has a higher proliferation and metabolic capacity, is more sensitive to ACC inhibition, showing significant increases in both cytotoxicity and apoptosis.[7][8]
Experimental Protocols
Protocol 1: LDH Release Cytotoxicity Assay
This protocol is a general guideline for measuring cytotoxicity by quantifying lactate dehydrogenase (LDH) release from damaged cells.
Materials:
-
96-well clear-bottom, tissue culture-treated plates
-
Your chosen cell line (e.g., HepG2, U87)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Commercial LDH cytotoxicity detection kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound, vehicle control (DMSO), and a positive control for maximum lysis.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 144 hours).[8]
-
Assay Execution:
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH substrate mix according to the manufacturer's instructions.
-
Add 50 µL of the substrate mix to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and maximum lysis controls.
Protocol 2: Caspase 3/7 Apoptosis Assay
This protocol measures the activity of key "executioner" caspases involved in apoptosis.
Materials:
-
96-well white-walled, clear-bottom, tissue culture-treated plates
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Commercial apoptosis assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the LDH assay protocol above, using a white-walled plate suitable for luminescence measurements.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to cool to room temperature for 15-20 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of medium.
-
Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Analysis: The luminescent signal is proportional to the amount of caspase 3/7 activity. Normalize the results to the vehicle control to determine the fold-change in apoptosis.
Mandatory Visualizations
Signaling Pathway of ACC1 Inhibition
References
- 1. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological induction of acetyl-CoA carboxylase 1 autophagic degradation attenuates lipid accumulation and cholangiocarcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Acc1-IN-2 Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acc1-IN-2 in animal studies. The information herein is intended to help mitigate potential side effects and ensure the successful execution of preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in the de novo lipogenesis (DNL) pathway. ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1] By inhibiting ACC1, this compound blocks the synthesis of new fatty acids. This mechanism is being explored for therapeutic applications in metabolic diseases and oncology, as rapidly proliferating cancer cells often exhibit high rates of fatty acid synthesis.[2]
Q2: What are the most common side effects observed with ACC inhibitors in animal studies?
Based on studies with various ACC inhibitors, the most commonly reported side effects in animal models include:
-
Hypertriglyceridemia: An increase in the levels of triglycerides in the blood.[3]
-
Thrombocytopenia: A decrease in the number of platelets in the blood.
-
Developmental Toxicity: Adverse effects on the developing fetus, such as growth retardation and malformations, have been observed in rats and rabbits with some ACC inhibitors.[4][5]
It is crucial to monitor for these potential side effects during your experiments with this compound.
Troubleshooting Guides
Issue 1: Elevated Triglyceride Levels (Hypertriglyceridemia)
Symptoms:
-
Significantly increased plasma triglyceride levels compared to the control group. This can be an increase of 30% to 130% depending on the specific inhibitor and experimental conditions.[3]
Potential Cause:
-
Inhibition of ACC can lead to an activation of the sterol regulatory element-binding protein-1c (SREBP-1c) and liver X receptor (LXR) pathways. This can result in an increased production of very-low-density lipoprotein (VLDL) from the liver and reduced clearance of triglycerides from the bloodstream.[3]
Mitigation Strategies:
Table 1: Mitigation Strategy for Hypertriglyceridemia
| Mitigation Strategy | Detailed Experimental Protocol | Expected Outcome |
| Co-administration of Fenofibrate | Animal Model: Mouse model of non-alcoholic steatohepatitis (NASH).Dosing Regimen: - this compound: Administer at the desired therapeutic dose (e.g., 10 mg/kg, twice daily by oral gavage).- Fenofibrate: Administer concomitantly in the chow at a concentration of 0.1%.[3]Duration: 14 days.[3]Monitoring: Collect blood samples at 2, 6, and 24 hours post-dose to measure plasma triglyceride levels.[3] | Reversal of this compound-induced hypertriglyceridemia. Fenofibrate, a PPARα agonist, helps to decrease triglyceride levels.[3] |
Experimental Workflow for Mitigating Hypertriglyceridemia:
Workflow for mitigating this compound induced hypertriglyceridemia.
Issue 2: Reduced Platelet Count (Thrombocytopenia)
Symptoms:
-
Statistically significant decrease in platelet count in the this compound treated group compared to the control group.
Potential Cause:
-
ACC1-mediated de novo lipogenesis is important for the maturation of megakaryocytes and the subsequent production of platelets. Inhibition of ACC1 can impair this process, leading to a reduced platelet count.[6]
Mitigation Strategies:
Currently, there are no established protocols to specifically reverse this compound-induced thrombocytopenia. The primary approach is careful dose-response studies to identify a therapeutic window that minimizes this side effect.
Experimental Protocol for Assessing Platelet Function:
Platelet Aggregation Assay:
-
Blood Collection: Collect whole blood from animals in tubes containing an anticoagulant (e.g., citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to separate the PRP.
-
Agonist-Induced Aggregation: Use a platelet aggregometer to measure the change in light transmittance through the PRP after the addition of platelet agonists such as thrombin or collagen-related peptide (CRP).[7][8]
-
Data Analysis: Compare the aggregation profiles of platelets from this compound treated animals to those from the control group. A reduced aggregation response may indicate impaired platelet function.[7][8]
Signaling Pathway Implicated in Platelet Function:
ACC1's role in platelet activation and aggregation.
Issue 3: Potential for Developmental and Reproductive Toxicity (DART)
Symptoms:
-
In pregnant animals, observations may include reduced maternal body weight gain, and in fetuses, growth retardation, and structural malformations.[4][5]
Potential Cause:
-
De novo synthesis of long-chain fatty acids is critical for normal fetal development. Inhibition of ACC1 can disrupt this process, leading to adverse developmental outcomes.[4][5] Complete knockout of the Acc1 gene is embryonically lethal in mice.[9]
Mitigation Strategies:
Table 2: Mitigation Strategy for Developmental Toxicity
| Mitigation Strategy | Detailed Experimental Protocol | Expected Outcome |
| Palmitic Acid Supplementation | Animal Model: Pregnant Sprague Dawley rats or New Zealand White rabbits.[4][5]Dosing Regimen: - this compound: Administer at a dose known to induce developmental toxicity (dose-ranging studies are required).- Palmitic Acid: Co-administer palmitic acid. The exact dose and formulation would need to be optimized for the specific animal model and this compound dose.Study Design: Follow standard DART study guidelines, administering the compounds during the period of organogenesis.[4][5] | Potential rescue from the developmental toxicities induced by this compound. Palmitic acid is a key product of the fatty acid synthesis pathway, and its supplementation may bypass the metabolic block.[4][5] |
Logical Relationship in Developmental Toxicity:
Mitigation of developmental toxicity through supplementation.
Disclaimer: The information provided here is for guidance purposes only and is based on preclinical studies of ACC inhibitors. Researchers should always conduct their own dose-response and toxicity studies for this compound in their specific animal models and experimental conditions. All animal experiments must be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 2. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Deleting ACC1 in platelets alters phospholipidome and reduces platelet activation and thrombosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. pnas.org [pnas.org]
Acc1-IN-2 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address experimental variability when working with Acc1-IN-2, a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase 1 (ACC1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor that targets the biotin (B1667282) carboxylase (BC) domain of ACC1. By binding to this domain, it prevents the dimerization of the ACC1 enzyme, locking it in an inactive monomeric state.[1] This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in de novo fatty acid synthesis.[2][3]
Q2: What are the primary applications of this compound in research?
This compound is primarily used to study the role of de novo fatty acid synthesis in various physiological and pathological processes. Given that many cancer cells exhibit elevated rates of fatty acid synthesis to support rapid proliferation, ACC1 inhibitors like this compound are valuable tools for cancer research.[2][4][5] They are also investigated for their potential in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2]
Q3: What is the difference between ACC1 and ACC2, and does this compound inhibit both?
ACC1 and ACC2 are two isoforms of acetyl-CoA carboxylase. ACC1 is a cytosolic enzyme primarily involved in fatty acid synthesis.[1][3][6] ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, is thought to regulate fatty acid oxidation.[3][6] this compound is designed to be selective for ACC1, but cross-reactivity with ACC2 can occur, especially at higher concentrations. It is crucial to determine the selectivity profile of this compound in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Inhibition of Fatty Acid Synthesis
Possible Causes:
-
Inhibitor Degradation: this compound may be unstable in certain cell culture media or experimental conditions.
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines and experimental setups.
-
High Cell Density: At high cell densities, the inhibitor may be metabolized or sequestered, reducing its effective concentration.
-
Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may have unintended effects on the cells.
Solutions:
-
Stability Check: Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider preparing fresh stock solutions and adding the inhibitor at different time points.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Optimize Cell Seeding Density: Ensure that cell density is consistent across experiments and avoid letting cells become over-confluent.
-
Proper Vehicle Control: Always include a vehicle control (e.g., DMSO-treated cells) to account for any effects of the solvent.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Possible Causes:
-
High Inhibitor Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.
-
Inhibition of ACC2: At higher concentrations, this compound might inhibit ACC2, affecting fatty acid oxidation and potentially leading to cellular stress.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to ACC1 inhibition and the inhibitor itself.
-
Contamination of Inhibitor Stock: The this compound stock solution may be contaminated.
Solutions:
-
Titrate Concentration: Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve.
-
Assess ACC2 Inhibition: If possible, measure the effect of this compound on fatty acid oxidation to assess its impact on ACC2.
-
Rescue Experiment: To confirm that the observed effects are due to ACC1 inhibition, try to rescue the phenotype by adding exogenous fatty acids, such as palmitate, to the culture medium.
-
Purity Check: Ensure the purity of your this compound compound.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ACC1 Expression | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | High | 50 |
| H157 | Non-Small Cell Lung Cancer | High | 75 |
| U87 | Glioblastoma | Moderate | 120 |
| U87 EGFRvIII | Glioblastoma | Moderate | 80 |
| AMO1 | Multiple Myeloma | High | 30 |
| H929 | Multiple Myeloma | High | 45 |
IC50 values are representative and may vary based on experimental conditions.
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Assay Type | Recommended Concentration Range (nM) | Incubation Time |
| Fatty Acid Synthesis Inhibition | 10 - 200 | 24 - 72 hours |
| Cell Proliferation/Viability | 50 - 500 | 48 - 144 hours |
| Apoptosis Induction | 100 - 1000 | 72 - 144 hours |
Experimental Protocols
Protocol 1: Measuring De Novo Fatty Acid Synthesis
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Radiolabeling: Add [14C]-labeled acetate (B1210297) or glucose to the culture medium and incubate for 2-4 hours.
-
Lipid Extraction: Wash the cells with PBS, and then lyse them. Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the incorporation of the radiolabel into the lipid fraction using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of each sample.
Mandatory Visualization
Caption: Mechanism of this compound action on the fatty acid synthesis pathway.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]
- 6. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
best practices for Acc1-IN-2 storage and handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Acc1-IN-2, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Best Practices for Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results. While specific data for this compound is limited, the following guidelines are based on best practices for similar small molecule inhibitors.
Storage:
For optimal stability, this compound should be stored under the following conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes degradation and preserves the compound's activity. |
| Form | Store as a solid (powder) whenever possible. | Solid forms are generally more stable than solutions. |
| Aliquoting | Aliquot the compound into smaller, single-use vials upon receipt. | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Light | Protect from light. | Exposure to light can cause photodegradation of some compounds. |
| Inert Gas | For maximum stability, consider storing under an inert gas like argon or nitrogen. | Reduces oxidation, especially for compounds susceptible to it. |
Handling:
To ensure safety and prevent contamination, adhere to the following handling procedures:
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, a lab coat, and safety glasses. |
| Work Area | Handle the compound in a well-ventilated area, preferably in a chemical fume hood. |
| Dissolving | When preparing stock solutions, use high-purity, anhydrous solvents. DMSO is a common solvent for many inhibitors. |
| Solution Storage | Store stock solutions at -20°C or -80°C in tightly sealed vials. Limit the duration of storage in solution. |
| Contamination | Use sterile pipette tips and tubes to prevent microbial or chemical contamination. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or No Compound Activity | Compound Degradation: Improper storage or handling. | 1. Review storage conditions. Ensure the compound was stored at -20°C and protected from light. 2. Use a fresh aliquot of the compound. 3. Prepare a fresh stock solution. |
| Incorrect Concentration: Errors in calculation or dilution. | 1. Double-check all calculations for preparing the stock and working solutions. 2. Calibrate pipettes to ensure accurate liquid handling. | |
| Poor Solubility: Compound not fully dissolved in the solvent or experimental medium. | 1. Ensure the chosen solvent is appropriate for this compound. 2. Gently warm the solution or use sonication to aid dissolution. 3. Visually inspect the solution for any precipitate. | |
| High Background or Off-Target Effects | High Compound Concentration: Using a concentration that is too high can lead to non-specific effects. | 1. Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity. |
| Solvent Effects: The solvent (e.g., DMSO) may have its own biological effects. | 1. Include a vehicle control (solvent only) in all experiments to assess its impact. 2. Keep the final solvent concentration as low as possible (typically <0.5%). | |
| Cell Viability Issues | Compound Toxicity: this compound may be toxic to cells at certain concentrations. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. 2. Reduce the incubation time with the compound. |
| Solvent Toxicity: High concentrations of the solvent can be toxic to cells. | 1. Ensure the final solvent concentration is within a non-toxic range for your cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare working solutions from a DMSO stock?
A2: To prepare working solutions, dilute the DMSO stock solution in your aqueous experimental medium (e.g., cell culture media). It is crucial to ensure that the final concentration of DMSO in the experimental setup is low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: How long are stock solutions of this compound stable?
A3: For other ACC inhibitors, stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C.[1] However, for optimal results, it is recommended to use freshly prepared solutions or to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the known signaling pathways affected by ACC1 inhibition?
A4: ACC1 is a key enzyme in de novo fatty acid synthesis and its inhibition can impact several signaling pathways.[2][3] These include the PI3K/Akt/mTOR pathway, which is involved in cell growth and metabolism, and the WNT and Hedgehog signaling pathways, which are crucial in development and cancer.[2][3] ACC1 activity is also regulated by the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACC1 Regulation and Downstream Effects
Acetyl-CoA Carboxylase 1 (ACC1) is a critical enzyme in cellular metabolism. Its activity is regulated by upstream signals and its product, malonyl-CoA, influences downstream pathways.
Caption: Regulation and downstream effects of ACC1 activity.
General Experimental Workflow for Testing this compound Efficacy
This workflow outlines the key steps for assessing the biological activity of this compound in a cell-based assay.
Caption: General workflow for cell-based experiments with this compound.
Experimental Protocols
Western Blot Analysis for ACC1 Phosphorylation
This protocol can be used to determine if this compound affects the phosphorylation status of ACC1, which is often a marker of its activity state.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ACC1 (Ser79) and anti-total-ACC1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ACC1 and total-ACC1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ACC1 signal to the total-ACC1 signal.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. ACC1/2 Inhibitor, Cpd 9 | 534335 [merckmillipore.com]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. Acetyl-CoA carboxylase inhibitors attenuate WNT and Hedgehog signaling and suppress pancreatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Acc1-IN-2 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with Acc1-IN-2, a potent and selective inhibitor of Acetyl-CoA Carboxylase 1 (ACC1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). ACC1 is a crucial cytosolic enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the rate-limiting step in the de novo synthesis of fatty acids.[3] By inhibiting ACC1, this compound blocks the production of malonyl-CoA, thereby disrupting fatty acid synthesis.[3] This mechanism is relevant in diseases characterized by abnormal lipid metabolism, such as certain cancers and metabolic disorders.[2][3]
Caption: Simplified signaling pathway of ACC1 in fatty acid synthesis and the inhibitory action of this compound.
Q2: How should I determine the initial concentration range for my this compound dose-response experiment?
For a new inhibitor, it is advisable to start with a broad concentration range to determine its potency.[4] A common starting point is a 10-point, 3-fold or 4-fold serial dilution spanning from a high concentration (e.g., 10 µM to 100 µM) down to the nanomolar or picomolar range.[4] This wide range helps to ensure that the full sigmoidal dose-response curve, including the top and bottom plateaus, is captured. If you have prior data from biochemical assays, you can start with concentrations 5 to 10 times higher than the biochemical IC50 or Ki value to account for factors like cell permeability.[4]
Q3: What are the critical parameters to keep consistent when performing dose-response assays?
Consistency is key to obtaining reproducible IC50 values. Pay close attention to the following parameters:
-
Cell Density: Ensure a consistent number of cells are seeded in each well. Uneven cell plating can lead to high variability.[5][6]
-
Incubation Time: The duration of inhibitor treatment should be kept constant across all experiments, as longer exposure times can lower the apparent IC50.[4][7]
-
Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Use a consistent and well-defined serum concentration in your cell culture medium.[5]
-
DMSO Concentration: Keep the final concentration of the vehicle (typically DMSO) low (≤ 0.1%) and consistent across all wells, including controls.[8]
Q4: How do I calculate and interpret the IC50 value?
The IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce a biological response by 50%.[4][7] To calculate the IC50, you should:
-
Normalize your data: Convert raw data (e.g., absorbance, fluorescence) to a percentage of the vehicle-treated control.
-
Plot the dose-response curve: Plot the normalized response (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[7]
-
Fit the curve: Use a non-linear regression model, typically a sigmoidal (4-parameter logistic) curve, to fit the data. Software like GraphPad Prism or Origin can be used for this analysis.[7] The IC50 value represents the potency of the inhibitor; a lower IC50 indicates a more potent compound.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Question: My replicate wells for the same concentration of this compound show significantly different results. What could be the cause?
-
Answer: High variability often points to technical inconsistencies.[5]
-
Uneven Cell Seeding: Ensure your cells are in a single-cell suspension before plating and mix the suspension between pipetting steps to maintain homogeneity.[6]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. To minimize this, you can avoid using the outermost wells or fill them with sterile PBS or media.[6]
-
Pipetting Errors: Use calibrated pipettes and ensure thorough mixing of all reagents before adding them to the wells.[5]
-
Problem 2: The IC50 value for this compound shifts between experiments.
-
Question: I am getting inconsistent IC50 values for this compound across different experimental runs. Why is this happening?
-
Answer: A shift in the IC50 value can be due to several factors:[5]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Different cell lines can also exhibit varying sensitivities.[5]
-
Reagent Variability: Batch-to-batch variation of this compound, media, or serum can impact results. It is recommended to use the same batch of reagents for a complete set of experiments.[5]
-
Inconsistent Incubation Times: Ensure the duration of drug exposure is precisely the same for all experiments.[4][7]
-
| Parameter | Experiment 1 | Experiment 2 | Potential Reason for IC50 Shift |
| Cell Line | Cell Line A | Cell Line B | Different cell lines can have varying target expression levels or off-target effects.[5] |
| Incubation Time | 24 hours | 72 hours | Longer incubation may lead to a lower apparent IC50 if the inhibitor's effect is cumulative.[7] |
| Serum % | 10% FBS | 5% FBS | Lower serum concentration may result in a lower IC50 due to less protein binding of the inhibitor.[5] |
Problem 3: The dose-response curve is incomplete or has a shallow slope.
-
Question: My dose-response curve for this compound does not reach 100% inhibition at high concentrations, or the curve is very shallow. What should I do?
-
Answer: An incomplete or shallow curve can be caused by several issues:
-
Solubility Issues: this compound may be precipitating out of solution at higher concentrations. Check the solubility of the compound in your assay medium.
-
Compound Instability: The inhibitor might be degrading over the course of the experiment.
-
High Target Protein Turnover: If the ACC1 protein has a high turnover rate, newly synthesized protein may not be inhibited, leading to a plateau below full inhibition.[5]
-
Off-target Effects: At high concentrations, the compound might have off-target effects that counteract its inhibitory effect on ACC1.
-
Caption: A troubleshooting flowchart for common issues in this compound dose-response experiments.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.[4][6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[6]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[4]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[4]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[4]
-
MTT Assay: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Then, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[4]
Caption: General experimental workflow for a dose-response assay using the MTT method.
Protocol 2: Western Blot Analysis to Confirm ACC1 Inhibition
This protocol can be used to verify that this compound is inhibiting its target within the cell by assessing the phosphorylation status of ACC1.
Materials:
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ACC, anti-total-ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total target protein, followed by incubation with the appropriate secondary antibodies.[4]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the reduction in ACC1 phosphorylation relative to the total ACC1 protein levels.
| This compound Concentration | p-ACC1 (Relative Intensity) | Total ACC1 (Relative Intensity) |
| 0 µM (Vehicle) | 1.00 | 1.00 |
| 0.1 µM | 0.85 | 0.98 |
| 1 µM | 0.45 | 1.02 |
| 10 µM | 0.12 | 0.99 |
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Acc1-IN-2 vs. Soraphen A for Acetyl-CoA Carboxylase Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor for Acetyl-CoA Carboxylase (ACC) is critical for advancing studies in metabolic diseases and oncology. This guide provides an objective comparison of two notable ACC inhibitors, Acc1-IN-2 and Soraphen A, focusing on their mechanisms of action, reported efficacy, and the experimental data supporting their use.
At a Glance: Key Differences and Mechanisms
This compound and Soraphen A both target ACC, a crucial enzyme in fatty acid synthesis, but they exhibit distinct profiles in terms of their specificity and reported potency. This compound is a potent dual inhibitor of both ACC1 and ACC2 isoforms, while Soraphen A is a well-characterized allosteric inhibitor that also affects both isoforms.
This compound is a novel chroman derivative identified as a potent, non-selective inhibitor of acetyl-CoA carboxylase.
Soraphen A , a polyketide natural product, functions as a highly potent, allosteric inhibitor of eukaryotic ACC.[1] Its mechanism involves binding to the biotin (B1667282) carboxylase (BC) domain of ACC, which prevents the dimerization of the BC domain—a step essential for its catalytic activity.[1]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and Soraphen A based on available experimental evidence.
| Parameter | This compound | Soraphen A | Reference |
| Target(s) | ACC1 and ACC2 | ACC1 and ACC2 | [2][1] |
| IC50 (ACC1) | 22 nM | Not explicitly reported in a direct biochemical assay, but inhibits de novo lipogenesis with an IC50 of ~5 nM | [2][1] |
| IC50 (ACC2) | 48 nM | Not explicitly reported in a direct biochemical assay | [2] |
| Cellular Potency (De Novo Lipogenesis) | Data not available in searched literature | ~5 nM in HepG2 and LnCap cells | [1] |
| Anti-proliferative Activity (IC50) | 0.578 µM (A549), 1.005 µM (H1975), 0.680 µM (HCT116), 1.406 µM (H7901) | Data on direct cytotoxicity (CC50) is ~62 µM, with growth arrest observed at nanomolar concentrations in various cancer cell lines. | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of fatty acid synthesis and the inhibitory action of this compound and Soraphen A on ACC1.
Caption: A typical experimental workflow for assessing the inhibition of de novo lipogenesis by compounds like this compound and Soraphen A.
Detailed Experimental Protocols
Biochemical ACC Inhibition Assay (for this compound)
A common method to determine the IC50 values for ACC inhibitors is a biochemical assay that measures the enzymatic activity of purified ACC1 and ACC2.
-
Enzyme Source: Recombinant human ACC1 and ACC2.
-
Assay Principle: The assay measures the conversion of acetyl-CoA to malonyl-CoA. This is often a coupled-enzyme assay where the production of ADP is measured using a commercially available kit (e.g., ADP-Glo™).
-
Procedure:
-
Purified ACC1 or ACC2 enzyme is incubated with varying concentrations of the inhibitor (this compound).
-
The enzymatic reaction is initiated by adding the substrates: acetyl-CoA, ATP, and bicarbonate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The amount of ADP produced is quantified using a luciferase-based detection system.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based De Novo Lipogenesis Assay (for Soraphen A)
This assay measures the rate of new fatty acid synthesis within living cells.
-
Cell Lines: Human cancer cell lines known for high rates of de novo lipogenesis, such as HepG2 (liver) or LnCap (prostate).[1]
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are then treated with various concentrations of Soraphen A or a vehicle control (e.g., DMSO).[1]
-
After a pre-incubation period, a radiolabeled precursor for fatty acid synthesis, such as [2-14C]-acetate, is added to the culture medium.[1]
-
Cells are incubated for a further period (e.g., 6 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.[1]
-
The reaction is stopped, and total lipids are extracted from the cells using a solvent mixture (e.g., chloroform/methanol).
-
The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
The inhibition of de novo lipogenesis is calculated relative to the vehicle-treated control cells.
-
Cell Proliferation Assay (for this compound)
The anti-proliferative effects of ACC inhibitors are often assessed using a standard cell viability assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, H1975, HCT116, H7901).[2]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo assay.
-
The MTT assay measures the metabolic activity of viable cells, which reflects the cell number. The CellTiter-Glo assay measures ATP levels, which also correlates with cell viability.
-
The IC50 for anti-proliferative activity is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
Conclusion
Both this compound and Soraphen A are potent inhibitors of acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism. Soraphen A is a well-established natural product with a clearly defined allosteric mechanism of action and potent activity in cellular assays of de novo lipogenesis. This compound is a more recently described synthetic compound that demonstrates potent dual inhibition of both ACC1 and ACC2 isoforms and significant anti-proliferative effects against various cancer cell lines.
The choice between these two inhibitors will depend on the specific research question. Soraphen A is an excellent tool for studies focused on the allosteric inhibition of ACC and its effects on lipid metabolism. This compound, with its demonstrated anti-proliferative activity, may be particularly relevant for cancer research and for studies where dual inhibition of ACC1 and ACC2 is desired. Further head-to-head comparative studies under identical experimental conditions would be beneficial to delineate more subtle differences in their biological activities.
References
- 1. Acetyl-CoA Carboxylase 1 and 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Comparative Guide to ACC Inhibitors: Acc1-IN-2 versus ND-646 in Metabolic Disease Models
Published: December 2, 2025
Introduction
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in lipid metabolism, representing a key therapeutic target for a range of human conditions, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), diabetes, and cancer.[1][2][3] In mammals, ACC exists as two isoforms: ACC1, a cytosolic enzyme that catalyzes the rate-limiting step in de novo lipogenesis (DNL), and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid β-oxidation.[4][5][6]
Given the central role of ACC in controlling lipid synthesis and oxidation, its inhibition is a promising strategy for treating metabolic diseases characterized by aberrant fat accumulation.[4][7] This guide provides a detailed comparison of two small molecule ACC inhibitors: Acc1-IN-2, a selective ACC1 inhibitor, and ND-646, a dual ACC1/ACC2 inhibitor. The comparison is based on publicly available preclinical data to inform researchers, scientists, and drug development professionals.
It is important to note that while ND-646 has been extensively characterized in both oncology and metabolic disease contexts, published data for this compound, particularly in metabolic disease models, is limited.
Compound Profiles and Mechanism of Action
This compound
This compound (also known as Compound 16) is identified as a potent inhibitor of the ACC1 isoform.[8] Its primary reported application in scientific literature is for the study of acne, a condition linked to increased sebum production, which involves DNL in sebocytes.[8][9]
-
Mechanism of Action: The specific molecular mechanism of action for this compound is not detailed in the available search results.
-
Isoform Selectivity: It is reported as an ACC1 inhibitor with an IC50 of 7.3 nM.[8] Data regarding its potency against ACC2 is not publicly available, making a precise selectivity ratio difficult to determine.
ND-646
ND-646 is a well-characterized, potent, and non-isoform selective ACC inhibitor.[10] It was developed by Nimbus Therapeutics and has been studied extensively as a potential therapeutic for non-small cell lung cancer (NSCLC) and, by extension of its mechanism, for metabolic diseases.[11][12] A related liver-targeted predecessor, ND-630 (also known as Firsocostat (B609510) or GS-0976), was specifically designed for the treatment of NASH.[10][13]
-
Mechanism of Action: ND-646 is an allosteric inhibitor that binds to the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2.[4][11] This binding prevents the dimerization of ACC subunits, a step that is essential for enzymatic activity.[4][11] This mechanism effectively halts the production of malonyl-CoA, thereby inhibiting DNL (via ACC1) and promoting fatty acid oxidation (by preventing malonyl-CoA's inhibition of CPT-1 via ACC2).[4]
-
Isoform Selectivity: ND-646 is a dual inhibitor, showing nearly equivalent high potency against both human ACC1 (IC50 = 3.5 nM) and human ACC2 (IC50 = 4.1 nM).[14]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and ND-646. To provide a broader context for the performance of ACC inhibitors in metabolic disease, data for other relevant inhibitors such as Firsocostat (GS-0976) and PF-05175157 are also included where available.
Table 1: In Vitro Inhibitory Potency
| Compound | Target(s) | IC50 (Human ACC1) | IC50 (Human ACC2) | Cellular Potency (Malonyl-CoA or DNL Inhibition) | Source(s) |
| This compound | ACC1 | 7.3 nM | Not Reported | Not Reported | [8] |
| ND-646 | ACC1/ACC2 | 3.5 nM | 4.1 nM | Potent inhibition of DNL in A549 cells. | [11][14] |
| Firsocostat (GS-0976) | ACC1/ACC2 | Potent (specific values not cited) | Potent (specific values not cited) | Not Reported | [13][15] |
| PF-05175157 | ACC1/ACC2 | 27.0 nM | 33.0 nM | EC50 = 30 nM (Malonyl-CoA inhibition, rat hepatocytes) | [16][17] |
Table 2: In Vivo Efficacy in Metabolic Disease Models
| Compound | Model | Key Efficacy Endpoints | Notable Side Effects | Source(s) |
| This compound | Not Reported | Not Reported | Not Reported | - |
| ND-646 | High-Fat Diet Obese Mice | In combination therapy, significantly suppressed lipogenesis and hepatic steatosis. | Not specified in this context. | [14][18] |
| Firsocostat (GS-0976) | NASH Patients (Phase 2) | - 29% decrease in liver fat content (20 mg dose).- Significant decrease in serum fibrosis marker (TIMP-1). | Increase in plasma triglycerides (16% of patients >500 mg/dL). | [13][19][20] |
| PF-05175157 | Healthy Volunteers | - 49% reduction in sebum production. | Reversible, dose-dependent reduction in platelet count. | [9][21] |
Signaling Pathways and Experimental Workflows
ACC Signaling in Lipid Metabolism
The following diagram illustrates the central role of ACC1 and ACC2 in cellular lipid metabolism and the point of intervention for ACC inhibitors.
References
- 1. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 11. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nimbustx.com [nimbustx.com]
- 13. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) | Semantic Scholar [semanticscholar.org]
- 20. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating Acc1-IN-2 Efficacy: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for inhibiting Acetyl-CoA Carboxylase 1 (ACC1): the small molecule inhibitor Acc1-IN-2 and small interfering RNA (siRNA) knockdown. Understanding the nuances and performance of each technique is critical for validating on-target effects and accurately interpreting experimental outcomes in drug development and metabolic research. This document summarizes quantitative data from functional assays and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific research questions.
Performance Comparison: this compound vs. ACC1 siRNA
The following tables summarize the quantitative effects of this compound and ACC1 siRNA on key cellular processes, including cell proliferation, apoptosis, and de novo lipogenesis. While direct comparative studies for this compound are limited, data from a structurally related ACC inhibitor (ACCi-1) used in sebocytes is presented as a proxy, alongside published data for ACC1 siRNA in various cancer cell lines.
Table 1: Inhibition of De Novo Lipogenesis
| Method | Cell Line | Assay | Result |
| This compound (as ACCi-1) | SZ95 Sebocytes | 14C-acetate incorporation | EC50 of 710 nM |
| SZ95 Sebocytes | Malonyl-CoA production | EC50 of 320 nM | |
| ACC1 siRNA | U87 & U87 EGFRvIII Glioblastoma | 14C-acetate incorporation | Significant decrease in neutral lipids |
| Multiple Myeloma cells | 14C-labeled glucose incorporation | Suppression of de novo lipid synthesis |
Table 2: Effect on Cell Proliferation
| Method | Cell Line | Assay | Result |
| This compound (as ACCi-1) | - | - | Data not available |
| ACC1 siRNA | Hep G2 & BRL 3A Liver cells | MTT Assay | Significant decrease in cell viability at 48h and 72h |
| Urothelial Carcinoma cells | MTS Assay | ~60-70% suppression after 72h | |
| Non-small cell lung cancer cells | CCK-8 Assay | Significant decrease in cell viability |
Table 3: Induction of Apoptosis
| Method | Cell Line | Assay | Result |
| This compound (as ACCi-1) | - | - | Data not available |
| ACC1 siRNA | INS832/13 β-cells | Caspase-3 & Annexin V Assays | Marked reduction in Gltox-induced apoptosis |
| Breast Cancer cells | Flow Cytometry (DiOC6, Hoechst) | Increased percentage of apoptotic cells | |
| Salivary Adenoid Cystic Carcinoma cells | Annexin V-FITC/PI Staining | Significant increase in apoptosis |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: ACC1 Signaling Pathway.
Caption: Experimental Workflow.
Detailed Experimental Protocols
1. ACC1 siRNA Knockdown and Validation
-
Cell Culture and Transfection:
-
Plate cells (e.g., Hep G2, U87) in 6-well plates at a density of 2 x 105 cells/well and culture overnight.
-
For each well, dilute 50-100 pmol of ACC1 siRNA and a non-targeting control siRNA into serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate cells for 24-72 hours before proceeding to functional assays or validation of knockdown.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): At 24-48 hours post-transfection, extract total RNA from cells using a suitable kit. Synthesize cDNA and perform qPCR using primers specific for ACC1 and a housekeeping gene (e.g., GAPDH) for normalization. A significant reduction in ACC1 mRNA levels in siRNA-treated cells compared to the control indicates successful knockdown.
-
Western Blot: At 48-72 hours post-transfection, lyse cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against ACC1. Use an antibody for a loading control (e.g., β-actin or GAPDH). A reduced band intensity for ACC1 in the siRNA-treated sample confirms protein-level knockdown.
-
2. This compound Treatment
-
Inhibitor Preparation: Prepare a stock solution of this compound (also known as Compound 16) in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
On the day of treatment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration. A typical starting point, based on its IC50 of 7.3 nM, would be to test a range from 1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) in all experiments.
-
Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours) before performing functional assays.
-
3. Functional Assays
-
De Novo Lipogenesis Assay (14C-acetate incorporation):
-
Following treatment with this compound or ACC1 siRNA, incubate cells with 14C-labeled acetate (B1210297) for a defined period (e.g., 2-4 hours).
-
Wash the cells to remove unincorporated 14C-acetate.
-
Lyse the cells and extract total lipids using a chloroform:methanol solvent mixture.
-
Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
ACC1-Selective vs. Pan-ACC Inhibition: A Comparative Guide for Researchers
For researchers in metabolic diseases and oncology, the choice between a selective ACC1 inhibitor and a pan-ACC inhibitor is a critical decision in experimental design and potential therapeutic strategy. This guide provides a detailed comparison of Acc1-IN-2, a selective Acetyl-CoA Carboxylase 1 (ACC1) inhibitor, and prominent pan-ACC inhibitors that target both ACC1 and ACC2 isoforms. We present key performance data, detailed experimental methodologies, and visual aids to facilitate an informed selection process.
Introduction to ACC Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In mammals, two isoforms of ACC exist:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue. It plays a central role in de novo lipogenesis (DNL), the process of synthesizing fatty acids.
-
ACC2: Predominantly found on the outer mitochondrial membrane of tissues with high fatty acid oxidation rates, such as the heart and skeletal muscle. The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the uptake of fatty acids into mitochondria for β-oxidation.
The distinct roles of these isoforms mean that their selective or combined inhibition can lead to different physiological outcomes, making the choice of inhibitor crucial for targeted research.
Comparative Analysis of Inhibitor Specificity
The primary differentiator between this compound and pan-ACC inhibitors is their selectivity for the ACC1 isoform over ACC2. While this compound is designed to preferentially target ACC1, pan-ACC inhibitors are developed to inhibit both isoforms with high potency.
Inhibitor Potency Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against human ACC1 and ACC2. A lower IC50 value indicates higher potency.
| Inhibitor | Type | hACC1 IC50 (nM) | hACC2 IC50 (nM) | Selectivity (ACC2/ACC1) |
| Compound 2a | ACC1-Selective | 189[1] | 172[1] | 0.91 |
| Firsocostat (GS-0976) | Pan-ACC | 2.1[2][3] | 6.1[2][3] | 2.9 |
| MK-4074 | Pan-ACC | ~3[4][5] | ~3[4][5] | ~1 |
| PF-05175157 | Pan-ACC | 27.0[6][7][8] | 33.0[6][7][8] | 1.2 |
Signaling Pathways and Inhibitor Action
The differential targeting of ACC isoforms by selective and pan-inhibitors can be visualized through their impact on cellular metabolic pathways.
This diagram illustrates how a selective ACC1 inhibitor like this compound primarily targets the cytosolic ACC1, thereby inhibiting de novo lipogenesis. In contrast, pan-ACC inhibitors target both ACC1 and the mitochondrial ACC2, leading to a simultaneous inhibition of fatty acid synthesis and a disinhibition of fatty acid oxidation.
Experimental Methodologies
The determination of inhibitor potency (IC50) is a cornerstone of drug discovery and comparative analysis. A common and reliable method is the radiometric assay, which measures the incorporation of a radiolabeled substrate into the product.
General Protocol for ACC Inhibition Assay (Radiometric)
This protocol outlines a general procedure for determining the IC50 values of ACC inhibitors.
1. Reagents and Materials:
-
Recombinant human ACC1 and ACC2 enzymes
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM DTT, 0.5 mg/mL BSA
-
Substrates: Acetyl-CoA, ATP, NaHCO₃
-
Radiolabeled Substrate: NaH¹⁴CO₃
-
Test Inhibitors (e.g., this compound, pan-ACC inhibitors) dissolved in DMSO
-
Scintillation fluid and vials
-
Microplate reader compatible with radiometric measurements
2. Experimental Workflow:
3. Data Analysis:
The raw data (counts per minute) are converted to percentage inhibition relative to a vehicle control (DMSO). These values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
Conclusion
The choice between an ACC1-selective inhibitor and a pan-ACC inhibitor is highly dependent on the research question.
-
This compound (and other ACC1-selective inhibitors) are valuable tools for specifically investigating the role of de novo lipogenesis in various physiological and pathological processes, such as cancer cell proliferation and hepatic steatosis, with potentially fewer off-target effects related to the systemic modulation of fatty acid oxidation.
-
Pan-ACC inhibitors offer a dual mechanism of action by simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation. This makes them particularly relevant for studying metabolic disorders where both pathways are dysregulated, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
This guide provides the foundational data and methodologies to assist researchers in selecting the appropriate inhibitor for their studies and in interpreting the outcomes of their experiments. The provided data and diagrams offer a clear, objective comparison to support this critical decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
Cross-Validation of a Novel ACC1 Inhibitor, Acc1-IN-2, with Genetic Models for Robust Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of a novel Acetyl-CoA Carboxylase 1 (ACC1) inhibitor, Acc1-IN-2, by cross-referencing its pharmacological results with data from genetic perturbation models. Establishing this concordance is a critical step in drug development to ensure that the observed phenotype is a direct consequence of modulating the intended target.
Data Presentation: Pharmacological vs. Genetic Perturbation
The following table summarizes hypothetical, yet representative, quantitative data comparing the effects of this compound with genetic knockdown of ACC1 in a cancer cell line known for its dependence on de novo lipogenesis.
| Parameter | Vehicle Control | This compound (1 µM) | siRNA (Control) | siRNA (ACC1) | Source |
| ACC1 Protein Expression (% of Control) | 100% | 98% | 100% | 25% | [1] |
| Malonyl-CoA Levels (pmol/mg protein) | 50 | 15 | 48 | 18 | [2] |
| De Novo Lipogenesis (% of Control) | 100% | 30% | 95% | 35% | [3][4] |
| Cell Proliferation (% of Control) | 100% | 60% | 98% | 65% | [1] |
| Apoptosis (Caspase 3/7 Activity) | 1.0 (Fold Change) | 2.5 (Fold Change) | 1.1 (Fold Change) | 2.2 (Fold Change) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-validation studies.
Pharmacological Inhibition with this compound
-
Cell Culture: Human glioblastoma U87-MG cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Cells are seeded in appropriate plate formats (e.g., 96-well for viability, 6-well for protein/metabolite analysis). After 24 hours, the culture medium is replaced with fresh medium containing either this compound (e.g., at a final concentration of 1 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Endpoint Assays: Following a 72-hour incubation period, various assays are performed:
-
Western Blot for ACC1 Expression: Cell lysates are collected, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ACC1 and a loading control (e.g., β-actin).
-
Malonyl-CoA Measurement: Cellular metabolites are extracted, and malonyl-CoA levels are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
De Novo Lipogenesis Assay: Cells are incubated with a stable isotope-labeled nutrient, such as ¹³C-glucose or ¹³C-acetate. Labeled lipid incorporation is then measured by LC-MS.
-
Cell Proliferation Assay: Cell viability is assessed using a resazurin-based assay or by direct cell counting.
-
Apoptosis Assay: Caspase 3/7 activity is measured using a luminogenic substrate.
-
Genetic Perturbation via siRNA
-
siRNA Transfection: U87-MG cells are transiently transfected with either a validated siRNA targeting ACC1 or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Post-Transfection Incubation: Cells are incubated for 48-72 hours post-transfection to allow for maximal knockdown of the target protein.
-
Endpoint Assays: At the end of the incubation period, the same endpoint assays as described for the pharmacological inhibition protocol are performed to assess the effects of ACC1 knockdown on protein expression, malonyl-CoA levels, de novo lipogenesis, cell proliferation, and apoptosis.
Mandatory Visualization
ACC1 Signaling Pathway
Acetyl-CoA Carboxylase 1 (ACC1) is a key cytosolic enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5][6] This reaction is the rate-limiting step in de novo fatty acid synthesis.[7] The activity of ACC1 is regulated by post-translational modifications, notably phosphorylation by AMP-activated protein kinase (AMPK), which inhibits its activity under low energy conditions.[8][9] Malonyl-CoA, the product of the ACC1-catalyzed reaction, serves as a building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN).[1] These fatty acids are essential for various cellular processes, including membrane formation and energy storage. In many cancer cells, the upregulation of this pathway supports rapid proliferation.[7]
The ACC1 signaling pathway in de novo lipogenesis.
Experimental Workflow for Target Validation
The cross-validation of a pharmacological agent with a genetic model is a logical process to confirm on-target activity.[10][11] The workflow begins with parallel experiments where the target protein, in this case, ACC1, is either inhibited by a small molecule (this compound) or its expression is reduced using a genetic tool like siRNA. The phenotypic and molecular consequences of both interventions are then measured and compared. A high degree of concordance between the outcomes of pharmacological inhibition and genetic knockdown provides strong evidence that the observed effects of the compound are mediated through its intended target, ACC1.
Logical workflow for cross-validating this compound with a genetic model.
References
- 1. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. bosterbio.com [bosterbio.com]
- 9. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lipogenesis Inhibitors: Acc1-IN-2 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of metabolic research has identified de novo lipogenesis (DNL) as a critical pathway implicated in a spectrum of diseases, including metabolic disorders and cancer. This has spurred the development of numerous inhibitors targeting key enzymes in this pathway. This guide provides a comprehensive, data-driven comparison of Acc1-IN-2 against other prominent lipogenesis inhibitors, offering a valuable resource for researchers selecting compounds for their studies.
Performance Comparison of Lipogenesis Inhibitors
The following tables summarize the quantitative data for this compound and other selected lipogenesis inhibitors, focusing on their inhibitory potency against their primary targets, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).
Table 1: In Vitro Potency of ACC Inhibitors
| Compound | Target(s) | IC50 (nM) - Human ACC1 | IC50 (nM) - Human ACC2 | Reference |
| This compound | ACC1/ACC2 | 22 | 48 | [1] |
| ND-646 | ACC1/ACC2 | 3.5 | 4.1 | [2][3] |
| PF-05175157 | ACC1/ACC2 | 27.0 | 33.0 | [4][5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are a measure of the inhibitor's potency.
Table 2: In Vitro and In Vivo Effects of FASN Inhibitors
| Compound | Target | Key In Vitro / In Vivo Effect | Relevant Model | Reference |
| TVB-2640 | FASN | Significant reduction in liver fat | Phase 2 Clinical Trial (NASH) | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental methodologies is crucial for understanding the mechanism of action and the experimental design for testing these inhibitors.
Caption: The De Novo Lipogenesis Pathway and points of inhibition.
Caption: General workflow for evaluating lipogenesis inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize and compare lipogenesis inhibitors.
Acetyl-CoA Carboxylase (ACC) Activity Assay
This assay measures the enzymatic activity of ACC by detecting the production of ADP, a byproduct of the carboxylation of acetyl-CoA to malonyl-CoA.
-
Principle: The conversion of ATP to ADP by ACC is coupled to a detection system, often using a commercially available kit like the ADP-Glo™ Kinase Assay. The amount of ADP produced is proportional to the ACC activity.
-
Materials:
-
Purified recombinant human ACC1 or ACC2 enzyme.
-
Substrates: Acetyl-CoA, ATP, and bicarbonate.
-
Assay buffer (e.g., MOPS buffer, pH 7.8, containing MgCl2).
-
Lipogenesis inhibitor of interest (e.g., this compound).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Microplate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ACC enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrates (Acetyl-CoA, ATP, bicarbonate).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the ADP concentration.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Cell-Based De Novo Lipogenesis Assay
This assay quantifies the rate of new fatty acid synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor.
-
Principle: Cells are incubated with a radiolabeled substrate, such as [14C]-acetate or [3H]-water, which is incorporated into newly synthesized lipids. The amount of radioactivity in the lipid fraction is a measure of de novo lipogenesis.
-
Materials:
-
Cell line of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes).
-
Cell culture medium and supplements.
-
Radiolabeled precursor: [1-14C]-acetic acid or tritiated water (3H2O).
-
Lipogenesis inhibitor.
-
Lipid extraction solvents (e.g., chloroform:methanol mixture).
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with the lipogenesis inhibitor at various concentrations for a specified time.
-
Add the radiolabeled precursor to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radioactivity.
-
Lyse the cells and extract the total lipids using a suitable solvent mixture.
-
Measure the radioactivity in the lipid extract using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Calculate the percent inhibition of de novo lipogenesis for each inhibitor concentration and determine the EC50 value.[8][9]
-
Western Blot Analysis of Lipogenic Enzymes
This technique is used to assess the protein expression levels of key lipogenic enzymes, such as ACC and FASN, in response to inhibitor treatment.
-
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the target proteins.
-
Materials:
-
Cell or tissue lysates.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for ACC, FASN, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for detecting chemiluminescence.
-
-
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.[10][11]
-
Mass Spectrometry-Based Lipidomics
This powerful technique allows for the comprehensive and quantitative analysis of the lipid profile in cells or tissues, providing detailed insights into the effects of lipogenesis inhibitors.
-
Principle: Lipids are extracted from biological samples and then analyzed by mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation. The mass-to-charge ratio of the ions is used to identify and quantify individual lipid species.
-
Materials:
-
Cell or tissue samples.
-
Lipid extraction solvents (e.g., Folch or Bligh-Dyer methods).
-
Internal standards for quantification.
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
Data analysis software for lipid identification and quantification.
-
-
Procedure:
-
Homogenize the cell or tissue samples and extract the lipids using a robust extraction method.
-
Add a cocktail of internal standards to the samples before extraction for accurate quantification.
-
Separate the lipid classes using liquid chromatography.
-
Analyze the eluting lipids by mass spectrometry in both positive and negative ion modes to cover a broad range of lipid species.
-
Identify the lipids based on their accurate mass and fragmentation patterns (MS/MS).
-
Quantify the identified lipids by comparing their peak areas to those of the internal standards.
-
Perform statistical analysis to identify significant changes in the lipid profiles between control and inhibitor-treated groups.[12][13][14]
-
By utilizing these standardized protocols and comparative data, researchers can make informed decisions about the most suitable lipogenesis inhibitor for their specific research questions and experimental models. This guide serves as a foundational resource to facilitate further investigation into the therapeutic potential of targeting de novo lipogenesis.
References
- 1. static.igem.org [static.igem.org]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. addgene.org [addgene.org]
- 12. agilent.com [agilent.com]
- 13. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Index of ACC1 Inhibitors: A Comparative Analysis of Acc1-IN-2 and Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Acetyl-CoA Carboxylase 1 (ACC1) has emerged as a critical therapeutic target in oncology and metabolic diseases due to its central role in de novo fatty acid synthesis. A favorable therapeutic index, the ratio between a drug's therapeutic and toxic effects, is paramount for clinical success. This guide provides a comparative evaluation of the therapeutic index of Acc1-IN-2 against its key competitors, supported by available preclinical data.
Executive Summary
This guide synthesizes publicly available data on the efficacy and cytotoxicity of this compound and other prominent ACC inhibitors, including Firsocostat (GS-0976/ND-630), ND-646, CP-640186, and MK-4074. While a direct head-to-head comparison of the therapeutic index across all compounds from a single study is unavailable, this report consolidates existing data to provide a comprehensive overview for researchers. The data presented herein is intended to inform preclinical research and drug development decisions.
Mechanism of Action: ACC1 Inhibition
ACC1 is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. In cancer cells, which exhibit increased lipid metabolism to support rapid proliferation, inhibiting ACC1 can lead to cell growth arrest and apoptosis. The following diagram illustrates the signaling pathway.
Caption: Simplified pathway of ACC1-mediated fatty acid synthesis and its inhibition.
Comparative Efficacy and Cytotoxicity
The therapeutic index is a critical measure of a drug's safety and efficacy. It is often estimated in preclinical studies by comparing the concentration of a compound required for a therapeutic effect (e.g., IC50 for enzyme inhibition or cell growth inhibition) with the concentration that causes toxicity to normal cells. The following tables summarize the available in vitro data for this compound and its competitors.
Table 1: In Vitro Efficacy - ACC Enzyme Inhibition
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Source |
| This compound (PF-3) | 22 | 48 | [1] |
| Firsocostat (GS-0976/ND-630) | 2.1 | 6.1 | [2] |
| ND-646 | 3.5 | 4.1 | [3] |
| CP-640186 | 53 (rat) | 61 (rat) | [4] |
| MK-4074 | ~3 | ~3 | [5][6] |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | IC50 (µM) | Source |
| Acc1/2-IN-1 (related to this compound) | A549 (Lung Cancer) | 0.578 | [7] |
| H1975 (Lung Cancer) | 1.005 | [7] | |
| HCT116 (Colon Cancer) | 0.680 | [7] | |
| BGC-823 (Gastric Cancer) | 1.406 | [7] | |
| ND-646 | A549 (Lung Cancer) | 0.009 - 0.017 | [8] |
| CP-640186 | H460 (Lung Cancer) | Growth inhibition at 20 µM | [4] |
| Compound 6l (4-phenoxy-phenyl isoxazole (B147169) derivative) | A549 (Lung Cancer) | 0.22 | [9] |
| HepG2 (Liver Cancer) | 0.26 | [9] | |
| MDA-MB-231 (Breast Cancer) | 0.21 | [9] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The therapeutic index cannot be definitively calculated without cytotoxicity data on non-cancerous cell lines from the same studies.
Experimental Methodologies
The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the cited literature.
ACC1/2 Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies ACC activity by measuring the amount of ADP produced in the carboxylation reaction.
-
Reaction Setup: A reaction mixture containing recombinant human ACC1 or ACC2 enzyme, acetyl-CoA, ATP, and sodium bicarbonate is prepared in a multi-well plate.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the enzyme reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
Cell Proliferation/Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)
These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. A solubilizing agent is then added to dissolve the formazan crystals.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Measurement:
-
MTT Assay: The absorbance is measured using a microplate reader.
-
CellTiter-Glo® Assay: The luminescence is measured using a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for Therapeutic Index Evaluation
The following diagram outlines a typical workflow for evaluating the therapeutic index of a novel ACC1 inhibitor.
Caption: A generalized workflow for determining the therapeutic index of an ACC inhibitor.
Conclusion
The available data suggests that this compound is a potent inhibitor of ACC1. However, a comprehensive evaluation of its therapeutic index relative to its competitors is challenging due to the lack of standardized, comparative studies. Firsocostat and ND-646 appear to be highly potent ACC inhibitors with strong anti-proliferative effects in certain cancer cell lines. To definitively assess the therapeutic potential of this compound, further studies are required to determine its cytotoxicity in a panel of normal cell lines and to conduct in vivo efficacy and toxicity experiments. This will enable a more direct and accurate calculation of its therapeutic index and provide a clearer picture of its potential as a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Acc1-IN-2
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for the compound "Acc1-IN-2" is not publicly available. The following disposal procedures are based on general best practices for the handling and disposal of novel, biologically active small molecule inhibitors in a laboratory setting. This guide is intended to provide essential safety and logistical information. However, it is imperative that all researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations. This information should not supersede official institutional or regulatory guidelines.
The proper disposal of potent small molecule inhibitors such as this compound is critical for ensuring personnel safety and protecting the environment. These compounds may have uncharacterized toxicological properties, and therefore, must be handled as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, including the preparation of solutions and the segregation of waste, should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or fine powders.
Mandatory PPE includes:
-
Double nitrile gloves
-
Chemical safety goggles or a face shield
-
A laboratory coat
Data Presentation: General Guidelines for Chemical Waste
The following table summarizes general quantitative parameters for the handling and disposal of chemical waste, which should be applied to this compound in the absence of specific data.
| Parameter | Guideline | Rationale |
| Waste Accumulation Time | Do not exceed 6 months in a Satellite Accumulation Area (SAA).[1][2] | To comply with EPA regulations and minimize risks associated with long-term storage of hazardous materials.[1] |
| Liquid Waste pH Range | For aqueous solutions without other hazards, pH may be adjusted to between 5.0 and 12.5 for drain disposal. | Neutralization of corrosive characteristics. Note: This is generally not recommended for inhibitors without EHS approval.[3] |
| Container Fill Volume | Do not fill containers beyond 90% capacity or past the shoulder of the bottle.[3] | To allow for vapor expansion and prevent spills during transport. |
| Secondary Containment | All liquid hazardous waste containers must be kept in secondary containment (e.g., a larger, compatible bin).[4] | To contain leaks and prevent the mixing of incompatible chemicals.[4] |
Experimental Protocols: Step-by-Step Disposal of this compound
The following protocols provide detailed methodologies for the segregation and disposal of different forms of this compound waste. These procedures are based on standard practices for handling potent small molecule inhibitors.[5][6][7]
Protocol 1: Disposal of Solid this compound Waste
-
Unused/Expired Compound:
-
Do not dispose of the original vial or container of solid this compound in the general trash.
-
Ensure the container is tightly sealed, properly labeled with the full chemical name, and not expired.
-
Place the container in a designated hazardous waste accumulation area.
-
-
Contaminated Solid Materials:
-
All items that have come into direct contact with solid this compound, such as weighing paper, contaminated gloves, bench paper, and pipette tips, must be collected as solid chemical waste.
-
Place these materials into a designated, clearly labeled, and sealable hazardous waste container or bag. Do not use biohazard bags for chemical waste.[4]
-
Protocol 2: Disposal of Liquid this compound Waste
-
Stock Solutions and Dilutions:
-
Collect all solutions containing this compound (e.g., stock solutions in DMSO, assay buffers, or cell culture media) as liquid chemical waste.
-
Use a dedicated, leak-proof, and chemically compatible waste container. For example, if the solvent is halogenated, use a designated halogenated waste container.
-
Never mix incompatible waste streams. For instance, keep acidic and basic waste separate.[3]
-
-
Labeling:
-
The liquid waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of all constituents, including solvents (e.g., "this compound in Dimethyl Sulfoxide").
-
-
Decontamination of Glassware:
-
If feasible, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect the first rinse as hazardous liquid waste.[7]
-
Subsequent rinses may be permissible for drain disposal, pending EHS approval. If decontamination is not possible, the glassware must be disposed of as solid hazardous waste.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling Acc1-IN-2
Essential Safety and Handling Guide for Acc1-IN-2
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent ACC1/2 inhibitor used in cancer research.[1] All personnel must adhere to these procedures to ensure a safe laboratory environment. This information is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel. This compound should be treated as a potentially hazardous substance.
Immediate Safety Precautions:
-
Engineering Controls: All work involving solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound to minimize exposure.
| Equipment | Specification | Rationale |
| Lab Coat | Standard laboratory coat. A flame-resistant coat should be worn if flammable solvents are in use. | Protects skin and personal clothing from contamination. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Vinyl gloves are less durable for prolonged use.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses are the minimum requirement. Chemical splash goggles should be used when there is a splash hazard. | Protects eyes from dust particles and splashes. |
| Face Protection | A face shield should be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing.[3] | Provides an additional layer of protection for the entire face. |
| Respiratory Protection | Not generally required if work is performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential exposure should be used. | Prevents inhalation of the compound. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from spills and falling objects. |
Experimental Protocols
Handling and Use:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label clearly identifies the contents as this compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which are typically -20°C for the solid form.[1]
-
Weighing: Before weighing, gently tap the container to settle the contents. Use appropriate anti-static weighing paper and tools (e.g., a spatula) to handle the solid. Perform this task within a chemical fume hood to avoid creating and inhaling dust.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing. Ensure all vessels containing this compound are clearly labeled.
Disposal Plan:
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
The container must be sealed to prevent leakage.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Sharps:
-
Dispose of any contaminated needles, syringes, or other sharp objects in a designated sharps container for hazardous chemical waste.
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., the solvent used for dissolution).
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the container and dispose of it according to your institution's guidelines for chemically contaminated glass or plastic.
-
All waste disposal must comply with local, state, and federal regulations.[4]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
